molecular formula C8H8N4O2 B1270436 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 2627-59-0

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B1270436
CAS No.: 2627-59-0
M. Wt: 192.17 g/mol
InChI Key: FQGDCFDFDHJJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H8N4O2 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-2-6-10-3-5(8(13)14)7(9)12(6)11-4/h2-3H,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGDCFDFDHJJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363441
Record name 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2627-59-0
Record name 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2627-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, it holds potential for the development of novel therapeutics, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its predicted physicochemical characteristics, general experimental protocols for their determination, and insights into its potential biological activities and associated signaling pathways.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
pKa Acidic pKa (Carboxylic Acid): ~3-5 Basic pKa (Amino Group & Pyrimidine Nitrogens): ~4-6The carboxylic acid group is expected to be a moderately strong acid. The amino group and the nitrogen atoms in the pyrimidine ring contribute to the basicity of the molecule. The exact values are influenced by the electron-withdrawing and donating effects of the fused ring system.
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO and methanol (possibly with heating).The presence of polar functional groups (carboxylic acid and amino group) suggests some aqueous solubility. However, the fused aromatic ring system contributes to its lipophilicity, likely limiting its water solubility. Solubility is expected to be pH-dependent.
Stability Stable under standard laboratory conditions. Potential for degradation under harsh acidic or basic conditions, and upon exposure to strong oxidizing agents or high temperatures.Heterocyclic compounds of this nature are generally stable. The carboxylic acid and amino groups are potential sites for chemical reactions under extreme conditions.

Experimental Protocols for Property Determination

To obtain precise quantitative data for this compound, the following standard experimental protocols are recommended.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard and reliable method for determining the pKa values of a compound.

Methodology:

  • Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: The equivalence points are determined from the titration curve (pH versus volume of titrant). The pKa values are then calculated from the pH at the half-equivalence points.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound B Dissolve in Solvent A->B C Titrate with Acid/Base B->C D Monitor pH C->D E Plot Titration Curve D->E F Determine Equivalence Points E->F G Calculate pKa F->G

Caption: Workflow for pKa Determination via Potentiometric Titration.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of an aqueous buffer at a specific pH.

  • Equilibration: The resulting suspension is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: The pH of the saturated solution is measured to ensure it has not changed significantly during the experiment.

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add Excess Compound to Buffer B Agitate at Constant Temperature A->B C Centrifuge/Filter B->C D Analyze Concentration (HPLC) C->D E Measure Final pH C->E

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Stability Assessment (ICH Guidelines)

The stability of a drug substance is a critical parameter and should be assessed according to the International Council for Harmonisation (ICH) guidelines.

Methodology:

  • Stress Testing (Forced Degradation): The compound is subjected to harsh conditions (e.g., high temperature, high humidity, acidic and basic solutions, light, and oxidation) to identify potential degradation products and pathways.

  • Long-Term and Accelerated Stability Studies: The solid compound is stored under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed for purity and the presence of degradation products using a stability-indicating analytical method, typically HPLC.

  • Data Evaluation: The data is evaluated to determine the shelf-life and recommended storage conditions for the compound.

experimental_workflow_stability A Compound B Stress Testing (Heat, Humidity, pH, Light, Oxidation) A->B C Long-Term Storage (e.g., 25°C/60% RH) A->C D Accelerated Storage (e.g., 40°C/75% RH) A->D F Identify Degradation Products B->F E Sample Analysis (HPLC) at Time Points C->E D->E G Determine Shelf-Life E->G

Caption: Workflow for Stability Assessment of a Drug Substance.

Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not definitively established, the pyrazolo[1,5-a]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently associated with kinase inhibitory activity. Derivatives of this scaffold have been reported as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks).

A plausible mechanism of action for compounds of this class is the competitive inhibition of ATP binding to the kinase domain, thereby blocking the downstream signaling cascade.

Representative Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for drug development. Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as PI3K inhibitors.

signaling_pathway_pi3k cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Regulation Inhibitor 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine -6-carboxylic acid (Potential Inhibitor) Inhibitor->PI3K Inhibition

Caption: Representative PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery and development. This guide has provided an overview of its predicted basic properties and outlined standard experimental protocols for their empirical determination. The exploration of its biological activity, particularly as a kinase inhibitor, warrants further research to elucidate its specific molecular targets and therapeutic potential. The information presented herein serves as a valuable resource for scientists and researchers working with this and related heterocyclic compounds.

An In-Depth Technical Guide to 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and potential biological activities, with a focus on its relationship to the broader class of pyrazolo[1,5-a]pyrimidine derivatives.

Core Compound Identification

The specific compound of interest is identified by the following key parameters:

ParameterValue
Compound Name This compound
CAS Number 2627-59-0[1][2][3]
Molecular Formula C₈H₈N₄O₂
Molecular Weight 192.18 g/mol

Chemical Synthesis

General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via a cyclocondensation reaction. A common method involves the reaction of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. For the synthesis of 7-aminopyrazolo[1,5-a]pyrimidines, the reaction of a 5-aminopyrazole with a suitable three-carbon electrophilic partner is a key strategy. Microwave-assisted synthesis has been shown to be an efficient method for these types of cyclizations.

Plausible Experimental Protocol

The following protocol is a representative method for the synthesis of the target compound, based on the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives and standard hydrolysis procedures.

Step 1: Synthesis of Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 2627-58-9)

This step would likely involve the cyclocondensation of a 3-amino-5-methylpyrazole with an appropriate cyanoacetate derivative.

  • Reactants: 3-amino-5-methylpyrazole and ethyl (ethoxymethylene)cyanoacetate.

  • Reaction Conditions: The reactants would be heated in a suitable solvent, such as ethanol, potentially with a catalytic amount of base.

  • Work-up and Purification: The reaction mixture would be cooled, and the precipitated product collected by filtration. The crude product would then be purified by recrystallization from an appropriate solvent.

Step 2: Hydrolysis to this compound

This step involves the saponification of the ethyl ester.

  • Reactants: Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate and a base such as sodium hydroxide.

  • Reaction Conditions: The ester is suspended in an aqueous solution of the base and heated. The progress of the reaction would be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and acidified with an acid like acetic acid or hydrochloric acid to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried.

Below is a workflow diagram illustrating this synthetic approach.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis A 3-Amino-5-methylpyrazole C Cyclocondensation A->C B Ethyl (ethoxymethylene)cyanoacetate B->C D Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate C->D E Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate G Saponification E->G F NaOH (aq) F->G H Acidification (e.g., HCl) G->H I This compound H->I

Plausible Synthetic Workflow

Biological Activity and Potential Applications

While direct biological data for this compound is limited in the available literature, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The most relevant potential biological activity for this class of compounds is the inhibition of Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This makes DPP-IV inhibitors a valuable class of therapeutic agents for the management of type 2 diabetes.

The structurally related compound, 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide , has been identified as a potential inhibitor of DPP-IV. Given the structural similarity, it is highly probable that the corresponding carboxylic acid also exhibits DPP-IV inhibitory activity.

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have also been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Different substitution patterns on the pyrazolo[1,5-a]pyrimidine core can lead to potent and selective inhibitors of specific kinases.

Other Potential Activities

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have also shown a wide range of other pharmacological activities, including antiviral, anti-inflammatory, and antimicrobial properties.

Signaling Pathway

The primary hypothesized mechanism of action for this compound is through the inhibition of DPP-IV. The downstream effects of DPP-IV inhibition on glucose metabolism are illustrated in the following signaling pathway diagram.

G compound This compound dpp4 DPP-IV compound->dpp4 Inhibition glp1_inactive Inactive GLP-1 dpp4->glp1_inactive glp1_active Active GLP-1 glp1_active->dpp4 Inactivation pancreas Pancreatic β-cells glp1_active->pancreas Stimulation liver Liver glp1_active->liver Inhibition insulin Insulin Secretion pancreas->insulin Increased glucose Blood Glucose insulin->glucose Decreased Uptake glucagon Glucagon Secretion liver->glucagon Decreased glucagon->glucose Increased Production

References

An In-depth Technical Guide to the Potential Mechanism of Action of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential mechanism of action of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid based on the known biological activities of structurally related compounds. As of the latest literature review, specific experimental data on the biological targets and mechanism of action for this particular molecule are not publicly available. The information presented herein is intended to guide research and development efforts by highlighting the probable target families and signaling pathways.

Executive Summary

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. This scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently associated with potent inhibitory activity against various protein kinases and other enzymes. While direct evidence for the specific targets of this compound is lacking, extensive research on analogous structures strongly suggests its potential as an inhibitor of several key enzymes implicated in oncology and metabolic diseases. This guide summarizes the likely mechanisms of action, presents potential quantitative data based on related compounds, details relevant experimental protocols for target validation, and visualizes the associated signaling pathways.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Hub for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine, enabling it to interact with the ATP-binding sites of numerous kinases. This structural feature is the foundation for its broad applicability in designing targeted inhibitors. Research on derivatives of the 7-aminopyrazolo[1,5-a]pyrimidine framework has revealed inhibitory activity against a range of critical cellular signaling proteins.

Potential Kinase Targets in Oncology

Derivatives of 7-aminopyrazolo[1,5-a]pyrimidine have been reported as potent inhibitors of several receptor and non-receptor tyrosine kinases, as well as serine/threonine kinases that are crucial for tumor growth, proliferation, and angiogenesis. These include:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR): These receptor tyrosine kinases are central to angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

  • Pim-1 Kinase: A serine/threonine kinase that plays a role in cell survival and proliferation, and its overexpression is linked to several cancers.

  • Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that regulate the cell cycle. Inhibitors of CDKs can halt the proliferation of cancer cells.

  • B-Raf Kinase: A serine/threonine kinase in the MAPK/ERK signaling pathway. Mutations in B-Raf are common in melanoma and other cancers.

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A serine/threonine kinase involved in innate immunity and inflammation, with emerging roles in cancer.

Potential Enzyme Targets in Metabolic Disease

A noteworthy finding is the potential activity of a closely related analog, 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that deactivates incretin hormones, which are important for regulating blood glucose levels. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. Given that the carboxylic acid can be a bioisostere for the carboxamide, it is plausible that this compound also exhibits DPP-IV inhibitory activity.

Quantitative Data on Related Compounds

While no specific inhibitory concentrations (IC50) for this compound have been published, the following table summarizes the reported activities of structurally related pyrazolo[1,5-a]pyrimidine derivatives against the potential target classes. This data is provided for comparative purposes to guide initial experimental design.

Target ClassSpecific TargetRelated Compound StructureReported IC50 (nM)
Tyrosine Kinases VEGFR/PDGFR7-Aminopyrazolo[1,5-a]pyrimidine ureas< 100
Ser/Thr Kinases Pim-13-Aryl-5-aminopyrazolo[1,5-a]pyrimidines10 - 50
CDK2Pyrazolo[1,5-a]pyrimidine derivatives3 - 90
B-RafPyrazolo[1,5-a]pyrimidine-3-carboxylates50 - 200
Other Enzymes DPP-IV7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamidePotent Inhibition (IC50 not specified)

Note: The IC50 values are ranges derived from multiple publications on various derivatives and should be considered as indicative of the potential potency of the pyrazolo[1,5-a]pyrimidine scaffold.

Signaling Pathways and Experimental Workflows

To investigate the mechanism of action of this compound, a systematic approach involving in vitro enzyme assays followed by cell-based assays is recommended.

G cluster_workflow Experimental Workflow A Compound Synthesis and Purification B In Vitro Enzyme/Kinase Assays (VEGFR, Pim-1, CDK2, B-Raf, DPP-IV) A->B C Determination of IC50 Values B->C D Cell-Based Assays (Proliferation, Apoptosis, Signaling Pathway Modulation) C->D E Western Blot Analysis of Phosphorylated Substrates D->E F In Vivo Efficacy Studies (Xenograft Models) D->F

Experimental workflow for target validation.

Potential Signaling Pathways

The following diagrams illustrate the key signaling pathways that could be modulated by this compound, assuming it targets the kinases identified in its structural analogs.

G cluster_vegfr VEGFR Signaling compound 7-Amino-2-methylpyrazolo[1,5-a] pyrimidine-6-carboxylic acid VEGFR VEGFR compound->VEGFR Inhibition VEGF VEGF VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Proliferation Cell Proliferation & Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Potential inhibition of the VEGFR signaling pathway.

G cluster_cdk CDK-Mediated Cell Cycle Progression compound 7-Amino-2-methylpyrazolo[1,5-a] pyrimidine-6-carboxylic acid CDK2 CDK2 compound->CDK2 Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb p E2F E2F Rb->E2F releases S_phase S-Phase Entry E2F->S_phase CyclinE Cyclin E CyclinE->CDK2 CDK2->Rb p

Potential inhibition of CDK2-mediated cell cycle progression.

G cluster_dppiv DPP-IV Regulation of Incretins compound 7-Amino-2-methylpyrazolo[1,5-a] pyrimidine-6-carboxylic acid DPPIV DPP-IV compound->DPPIV Inhibition GLP1 GLP-1 (active) GLP1->DPPIV Insulin Insulin Secretion GLP1->Insulin stimulates Inactive_GLP1 GLP-1 (inactive) DPPIV->Inactive_GLP1

Potential inhibition of DPP-IV activity.

Experimental Protocols

The following are representative protocols for in vitro assays to determine the inhibitory activity of this compound against its potential targets.

General Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method adaptable for various kinases such as VEGFR, Pim-1, CDK2, and B-Raf.

Materials:

  • Recombinant human kinase (e.g., VEGFR2, Pim-1, CDK2/Cyclin A, B-Raf)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the kinase assay buffer to achieve the desired final concentrations.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the recombinant kinase and its specific substrate to the wells.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

DPP-IV Inhibition Assay (Fluorogenic)

Materials:

  • Recombinant human DPP-IV

  • DPP-IV substrate: Gly-Pro-aminomethylcoumarin (AMC)

  • DPP-IV assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Sitagliptin (positive control)

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of this compound and a stock solution of sitagliptin in the assay buffer. Dilute the recombinant DPP-IV in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test compound or sitagliptin, and the diluted DPP-IV enzyme. Include wells for 100% activity (enzyme, buffer, no inhibitor) and background (buffer, no enzyme, no inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Initiation of Reaction: Add the Gly-Pro-AMC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader at the specified wavelengths.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Determine the IC50 value as described in the kinase assay protocol.

Conclusion and Future Directions

This compound is a promising molecule for drug discovery due to its privileged pyrazolo[1,5-a]pyrimidine scaffold, which is known to interact with a variety of therapeutically relevant enzymes, particularly protein kinases. The primary research objective should be to perform a broad in vitro screening of this compound against a panel of kinases and other enzymes, such as DPP-IV, to identify its primary biological target(s). Subsequent cell-based assays will be crucial to confirm its on-target activity and elucidate its downstream signaling effects. The experimental protocols and potential signaling pathways outlined in this guide provide a robust framework for initiating these investigations. Successful target identification and validation will pave the way for further preclinical development of this compound as a potential therapeutic agent.

The Emergence of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a key heterocyclic intermediate, has garnered significant attention in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, and critical role in the development of therapeutic agents. We present detailed synthetic protocols, quantitative data on related compounds, and a thorough exploration of its significance in targeting enzymes such as Dipeptidyl Peptidase-4 (DPP-4). This document serves as an essential resource for professionals engaged in the research and development of novel pharmaceuticals.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities. This fused heterocyclic system has been extensively explored as a framework for the development of potent inhibitors of various protein kinases and other enzymes. The inherent structural features of this scaffold allow for diverse substitutions, enabling the fine-tuning of pharmacological properties.

Discovery and Historical Context

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of pyrazolo[1,5-a]pyrimidines as therapeutic agents. The development of this specific molecule appears to be driven by its utility as a crucial building block in the synthesis of more complex drug candidates, particularly inhibitors of Dipeptidyl Peptidase-4 (DPP-4).

The carboxamide derivative, 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, has been investigated as a potential DPP-4 inhibitor for the management of type 2 diabetes.[1] Consequently, the parent carboxylic acid is a key intermediate in the synthetic pathway to this and other related bioactive compounds. Its history is therefore one of enabling the discovery and optimization of these important therapeutic agents.

Synthetic Methodologies

The synthesis of this compound is typically achieved through a multi-step process. Below is a detailed experimental protocol based on established synthetic strategies for related pyrazolo[1,5-a]pyrimidine derivatives.

General Synthetic Scheme

The synthesis generally involves the condensation of a substituted aminopyrazole with a suitable three-carbon electrophile, followed by functional group manipulations to introduce the amino and carboxylic acid moieties.

G cluster_0 General Synthesis Workflow 5-Amino-3-methylpyrazole 5-Amino-3-methylpyrazole Intermediate_A Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 5-Amino-3-methylpyrazole->Intermediate_A Cyclocondensation Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate_A Intermediate_B Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Intermediate_A->Intermediate_B Chlorination (e.g., POCl3) Intermediate_C Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Intermediate_B->Intermediate_C Amination (e.g., NH3) Final_Product This compound Intermediate_C->Final_Product Hydrolysis (e.g., NaOH)

Figure 1. General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

  • To a solution of 5-amino-3-methylpyrazole (1 equivalent) in a suitable solvent such as ethanol, add diethyl ethoxymethylenemalonate (1.1 equivalents).

  • The reaction mixture is heated at reflux for 4-6 hours.

  • Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

  • A mixture of ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 2-4 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate).

  • The resulting solid is filtered, washed with water, and dried to yield the chloro-derivative.

Step 3: Synthesis of Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

  • The ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol) in a pressure vessel.

  • The solution is saturated with ammonia gas at 0°C.

  • The vessel is sealed and heated to 100-120°C for 12-18 hours.

  • After cooling, the solvent is evaporated, and the residue is purified by column chromatography to afford the amino-ester.

Step 4: Synthesis of this compound

  • To a solution of ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (1 equivalent) in a mixture of ethanol and water, add an excess of sodium hydroxide (2-3 equivalents).

  • The mixture is heated at reflux for 2-4 hours.

  • After cooling, the solution is acidified to pH 3-4 with a suitable acid (e.g., hydrochloric acid).

  • The precipitated product is collected by filtration, washed with water, and dried to give the final carboxylic acid.[1]

Biological Activity and Therapeutic Potential

While direct quantitative data for the biological activity of this compound is not extensively published, its significance is inferred from the potent activity of its derivatives. The primary therapeutic target for which this scaffold has been extensively investigated is Dipeptidyl Peptidase-4 (DPP-4).

DPP-4 Inhibition and Diabetes

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism makes DPP-4 inhibitors a valuable therapeutic class for the treatment of type 2 diabetes mellitus.

Derivatives of this compound, particularly the corresponding carboxamides, have been designed and synthesized as potent and selective DPP-4 inhibitors.

G cluster_0 DPP-4 Signaling Pathway in Glucose Homeostasis Food_Intake Food Intake GLP1_GIP_Release GLP-1 and GIP Release (Intestine) Food_Intake->GLP1_GIP_Release DPP4 DPP-4 GLP1_GIP_Release->DPP4 Degradation Pancreas Pancreas GLP1_GIP_Release->Pancreas Active Incretins Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Homeostasis Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis Pyrazolo_Pyrimidine_Inhibitor Pyrazolo[1,5-a]pyrimidine DPP-4 Inhibitor Pyrazolo_Pyrimidine_Inhibitor->DPP4 Inhibition

References

Spectroscopic and Structural Elucidation of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific molecule, this guide presents expected characteristic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. It serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazolo[1,5-a]pyrimidine derivatives in pharmaceutical and materials science.

Molecular Structure and Key Functional Groups

This compound possesses a fused heterocyclic ring system with key functional groups that give rise to distinct spectroscopic signatures. The core structure consists of a pyrazole ring fused to a pyrimidine ring. The principal functional groups influencing its spectral properties are:

  • Amino Group (-NH₂): Located at the 7-position.

  • Methyl Group (-CH₃): Attached at the 2-position.

  • Carboxylic Acid Group (-COOH): Situated at the 6-position.

  • Aromatic Pyrazolo[1,5-a]pyrimidine Core: A nitrogen-rich heterocyclic system.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predictive and intended to guide the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.4s3H-CH₃
~ 6.5s1HH-3
~ 7.9s2H-NH₂
~ 8.5s1HH-5
~ 12.5br s1H-COOH

s = singlet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~ 14-CH₃
~ 95C-6
~ 108C-3
~ 145C-5
~ 150C-7
~ 153C-3a
~ 160C-2
~ 168-COOH
Table 3: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amino group)
3300 - 2500Very BroadO-H stretching (carboxylic acid)
~ 1700StrongC=O stretching (carboxylic acid)
~ 1640StrongN-H bending (amino group)
~ 1600, 1550, 1480Medium-StrongC=C and C=N stretching (aromatic rings)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
192.06[M]⁺ (Molecular Ion)
175.06[M - OH]⁺
147.06[M - COOH]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

    • Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a solid sample using either the KBr pellet method or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FT-IR spectrometer.

  • Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder or ATR crystal.

    • Ratio the sample spectrum against the background to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation cluster_conclusion Conclusion synthesis Synthesis of 7-Amino-2-methyl- pyrazolo[1,5-a]pyrimidine- 6-carboxylic acid nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Sample ir FT-IR Spectroscopy synthesis->ir Sample ms Mass Spectrometry synthesis->ms Sample data_analysis Spectral Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation & Purity Confirmation data_analysis->structure_elucidation Combined Data

An In-depth Technical Guide to the Solubility Profile of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific quantitative solubility data for 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is not publicly available. This guide, therefore, provides a comprehensive overview of the anticipated solubility characteristics based on structurally related compounds and outlines standard experimental protocols for its determination. The information herein is intended to guide researchers, scientists, and drug development professionals in designing appropriate solubility studies for this compound.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Understanding its solubility profile is a critical first step in the development of any potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and overall efficacy. This technical guide summarizes the expected solubility behavior of this compound and provides detailed methodologies for its experimental determination.

Predicted Solubility Profile

Based on the structure of this compound, which contains both an acidic carboxylic acid group and a basic amino group, its aqueous solubility is expected to be highly pH-dependent. At its isoelectric point, the compound will exist predominantly as a zwitterion, which often results in minimum aqueous solubility. The solubility is expected to increase in both acidic and basic solutions due to the formation of the corresponding salt.

Qualitative information from studies on similar azolo[1,5-a]pyrimidine derivatives suggests that these compounds can exhibit low solubility in both water and common organic solvents like DMSO.[1]

Solubility in Organic Solvents

While specific data is unavailable for the target compound, the solubility of a related compound, pyrimidine-4-carboxylic acid, in various organic solvents is presented in Table 1. This data can serve as a preliminary reference for solvent selection in solubility and formulation studies.

Table 1: Solubility of Pyrimidine-4-Carboxylic Acid in Organic Solvents [2]

SolventApproximate Solubility (mg/mL)
Ethanol0.25
DMSO20
Dimethyl formamide (DMF)2

It is important to note that the substitution pattern on the pyrazolopyrimidine core will significantly influence its interaction with different solvents. Therefore, experimental verification of the solubility of this compound in a range of pharmaceutically acceptable solvents is essential.

Experimental Protocols for Solubility Determination

Two common methods for determining the solubility of a compound are the thermodynamic (shake-flask) method and the kinetic method.

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with the solid drug.

Protocol:

  • Sample Preparation: Add an excess amount of the solid this compound to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at that specific temperature.

Thermodynamic_Solubility_Workflow A Add excess solid to solvent B Equilibrate (e.g., 24-72h shaking) A->B C Separate solid and liquid phases B->C D Quantify concentration in liquid phase (e.g., HPLC) C->D E Thermodynamic Solubility Value D->E

Thermodynamic Solubility Workflow

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

  • Addition to Aqueous Buffer: Add a specific volume of each DMSO dilution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in another microplate.

  • Incubation and Observation: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity or light scattering of each well using a plate reader to detect precipitation.

  • Data Analysis: The highest concentration that does not show precipitation is reported as the kinetic solubility.

Kinetic_Solubility_Workflow A Prepare concentrated stock in DMSO B Serially dilute in DMSO A->B C Add to aqueous buffer B->C D Incubate and measure precipitation C->D E Kinetic Solubility Value D->E

Kinetic Solubility Workflow

Signaling Pathways

Currently, there is no specific information available in the searched literature linking this compound to any particular signaling pathways. Further biological screening and mechanism of action studies would be required to elucidate its potential biological targets and pathway involvement.

Conclusion

The solubility of this compound is a critical parameter that requires experimental determination. While predictions based on its structure and data from related compounds suggest pH-dependent aqueous solubility and potentially low solubility in common organic solvents, these need to be confirmed through rigorous experimental work. The protocols outlined in this guide provide a solid foundation for researchers to accurately characterize the solubility profile of this compound, which is a crucial step in its journey from a chemical entity to a potential therapeutic agent.

References

Crystal Structure Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including roles as kinase inhibitors for anticancer therapies.[1][2] Understanding the three-dimensional structure of these molecules is paramount for structure-based drug design and optimizing their pharmacological profiles. This technical guide provides an in-depth overview of the crystal structure analysis of pyrazolo[1,5-a]pyrimidine derivatives. While a detailed crystal structure for 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is not publicly available, this document outlines the methodologies and presents a representative analysis based on published data for closely related analogs, offering insights into the expected structural characteristics.

Introduction to the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic N-heterocycle that has garnered significant interest due to its structural similarity to purines.[3] This structural mimicry allows these compounds to interact with a wide range of biological targets. Derivatives of this scaffold have been investigated for their antitumor, anti-inflammatory, antiviral, and antitubercular activities.[3][4] The precise spatial arrangement of substituents on this rigid core, which can be elucidated through single-crystal X-ray diffraction, is crucial for its biological activity. Several studies have confirmed the structures of various pyrazolo[1,5-a]pyrimidine derivatives using this technique.[1][4]

Experimental Protocols: From Synthesis to Structure Determination

The determination of a crystal structure is a multi-step process, beginning with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives often involves the cyclocondensation of a substituted 5-aminopyrazole with a suitable three-carbon electrophilic partner.[1] Microwave-assisted synthesis has been shown to be an effective method for achieving high regioselectivity in these reactions.[1]

Representative Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

  • Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, dimethylformamide, or acetonitrile) to the point of saturation.

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.

  • Crystal Harvesting: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, crystals will form. Well-formed, single crystals are then carefully selected and mounted for X-ray analysis.

The logical workflow for determining a crystal structure is outlined in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting xray X-ray Data Collection mounting->xray solution Structure Solution (e.g., Direct Methods) xray->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Experimental workflow for crystal structure determination.
X-ray Diffraction Data Collection and Structure Refinement

A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and the intensities of the reflections.

General Procedure:

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion. Data are collected using a CCD or CMOS detector.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial model is refined by least-squares methods against the experimental data to improve the atomic coordinates, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structural Analysis of a Representative Pyrazolo[1,5-a]pyrimidine

While the specific crystallographic data for this compound is unavailable, the analysis of a related compound, such as a 7-substituted-2-methylpyrazolo[1,5-a]pyrimidine, reveals key structural features. The diagram below illustrates the core structure and numbering scheme.

Caption: Molecular structure of this compound.
Crystallographic Data

The following table presents representative crystallographic data for a pyrazolo[1,5-a]pyrimidine derivative, based on published studies of analogs.[3] These values define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice.

ParameterRepresentative Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)8.0 - 12.0
b (Å)10.0 - 15.0
c (Å)12.0 - 20.0
α (°)90
β (°)95 - 105
γ (°)90
Volume (ų)1500 - 2500
Z (molecules/unit cell)4 or 8
Molecular Geometry and Intermolecular Interactions

The pyrazolo[1,5-a]pyrimidine core is typically planar. The geometry of the molecule is defined by key bond lengths and angles. In the crystal lattice, molecules are held together by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking.

For this compound, the amino group and the carboxylic acid group are expected to be key players in forming hydrogen bonds. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and hydroxyl group of the carboxylic acid can act as both donors and acceptors. These interactions are critical in dictating the crystal packing and influencing the physicochemical properties of the solid state, such as solubility and stability.

The planar aromatic rings can also participate in π-π stacking interactions, further stabilizing the crystal structure.[3]

Bond/AngleExpected Value Range (Å or °)Interaction TypeExpected Participants
C-N (ring)1.32 - 1.40 ÅHydrogen Bond (D-H···A)N-H···O, N-H···N, O-H···N, O-H···O
C=O~1.23 Åπ-π StackingPyrazole ring ↔ Pyrimidine ring of adjacent molecules
C-O~1.32 Å
C-C (ring)1.38 - 1.45 Å
N-C-N (angle)115 - 125 °
C-C-C (angle)118 - 122 °

Relevance in Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold is a key component of several kinase inhibitors. Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates TF Transcription Factor Kinase_B->TF activates Proliferation Cell Proliferation / Survival TF->Proliferation promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase_A

Caption: Inhibition of a generic kinase signaling pathway.

By understanding the precise three-dimensional structure of these inhibitors, medicinal chemists can design molecules that fit optimally into the ATP-binding pocket of a target kinase. This structure-based design approach can lead to enhanced potency, improved selectivity, and better overall drug properties. The detailed structural information obtained from crystallographic analysis is, therefore, an indispensable tool in the development of next-generation therapeutics based on the pyrazolo[1,5-a]pyrimidine scaffold.

References

Potential Biological Targets of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the potential biological targets of a specific derivative, 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. While this compound is frequently cited as a key synthetic intermediate, its derivatives have shown significant inhibitory activity against two primary enzymes: Dipeptidyl Peptidase-4 (DPP-IV) and Cathepsin K. This guide will delve into the quantitative data available for these derivatives, provide detailed experimental protocols for assessing their activity, and visualize the relevant biological pathways and experimental workflows.

Introduction

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which are recognized for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. The core structure serves as a versatile template for the development of potent and selective enzyme inhibitors. Notably, modifications of the carboxylic acid and amino groups of the title compound have yielded derivatives with significant potential in treating metabolic and bone-related disorders.

Synthesis

This compound is primarily utilized as a crucial building block in the synthesis of more complex and biologically active molecules.[1] A general synthetic approach involves the cyclization of a 5-aminopyrazole precursor with a suitable three-carbon component to construct the fused pyrimidine ring.

A plausible synthetic route, adapted from literature on similar pyrazolo[1,5-a]pyrimidines, is outlined below. The initial step typically involves the reaction of 5-amino-3-methylpyrazole with a diethyl malonate derivative under basic conditions to form a dihydroxypyrimidine intermediate. Subsequent chlorination followed by amination and hydrolysis would yield the target carboxylic acid.

Potential Biological Targets

While direct biological activity data for this compound is limited, extensive research has been conducted on its derivatives, identifying two key biological targets.

Dipeptidyl Peptidase-4 (DPP-IV)

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels, making it an attractive target for the treatment of type 2 diabetes. Derivatives of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine, particularly the carboxamide analogs, have been identified as potent and selective DPP-IV inhibitors.[1]

Cathepsin K

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, where it plays a crucial role in the degradation of bone matrix proteins, including type I collagen. Its inhibition is a therapeutic strategy for treating bone resorption disorders such as osteoporosis. Various 7-aminoalkyl substituted pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against Cathepsin K.

Quantitative Data for Derivatives

The following tables summarize the reported biological activity of derivatives of this compound against their respective targets.

Table 1: DPP-IV Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDModification from Core StructureIC50 (nM)Selectivity over DPP-8 & DPP-9Reference
b2 Pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold79Not specified[2]
d1 Pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold49Not specified[2]
c24 Substituted aromatic ring at the pyrimidine core2>2000-fold[2]

Table 2: Cathepsin K Inhibition by 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine Derivatives

General StructureModificationKi (μM)Reference
7-aminoalkyl substituted pyrazolo[1,5-a]pyrimidinesVaried aminoalkyl side chains≥ 77[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.

DPP-IV Inhibition Assay (Fluorometric)

This protocol is a representative method for determining the in vitro inhibitory activity of test compounds against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black microplate, add the test compound dilutions.

  • Add the human recombinant DPP-IV enzyme to each well containing the test compound and incubate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to each well.

  • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cathepsin K Inhibition Assay (Fluorometric)

This protocol outlines a typical procedure for assessing the inhibitory potential of compounds against Cathepsin K.

Materials:

  • Human recombinant Cathepsin K enzyme

  • Cathepsin K substrate: Z-LR-AMC (Z-Leu-Arg-7-amino-4-methylcoumarin)

  • Assay Buffer: Acetate buffer (pH 5.5) containing DTT and EDTA

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., E-64)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Activate the Cathepsin K enzyme by pre-incubating it in the assay buffer at room temperature.

  • In a 96-well black microplate, add the test compound dilutions.

  • Add the activated Cathepsin K enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the Z-LR-AMC substrate to each well.

  • Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every minute for 30 minutes at room temperature.

  • Determine the reaction rate from the linear phase of the fluorescence curve.

  • Calculate the percent inhibition for each test compound concentration.

  • Determine the IC50 or Ki value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the relevant signaling pathways and a general experimental workflow.

DPP_IV_Signaling_Pathway cluster_0 Glucose Homeostasis cluster_1 DPP-IV Action cluster_2 Inhibitor Action GLP1 GLP-1 Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Glucagon Glucagon Secretion (from α-cells) GLP1->Glucagon inhibits DPP4 DPP-IV GLP1->DPP4 substrate GIP GIP GIP->Pancreas stimulates GIP->DPP4 substrate Insulin Insulin Secretion Pancreas->Insulin increases Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates Inactive_GIP Inactive GIP DPP4->Inactive_GIP inactivates Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->DPP4 inhibits Cathepsin_K_Signaling_Pathway cluster_0 Bone Resorption cluster_1 Cathepsin K Action cluster_2 Inhibitor Action Osteoclast Osteoclast BoneMatrix Bone Matrix (Type I Collagen) Osteoclast->BoneMatrix secretes Cathepsin K onto CatK Cathepsin K DegradedCollagen Degraded Collagen BoneMatrix->DegradedCollagen degraded by Cathepsin K BoneResorption Bone Resorption DegradedCollagen->BoneResorption CatK->BoneMatrix acts on Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->CatK inhibits Experimental_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis CompoundPrep Prepare Test Compound Dilutions Incubation Incubate Enzyme with Test Compound CompoundPrep->Incubation EnzymePrep Prepare Enzyme Solution EnzymePrep->Incubation SubstratePrep Prepare Substrate Solution Reaction Initiate Reaction with Substrate SubstratePrep->Reaction Incubation->Reaction Measurement Measure Signal (e.g., Fluorescence) Reaction->Measurement CalcInhibition Calculate Percent Inhibition Measurement->CalcInhibition DetIC50 Determine IC50/Ki Value CalcInhibition->DetIC50

References

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available scientific literature on 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and the broader pyrazolo[1,5-a]pyrimidine class of compounds. This document consolidates information on their synthesis, biological activities, and potential therapeutic applications, with a focus on their role as kinase inhibitors.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Derivatives of this core have shown potent inhibitory effects against a range of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, inflammation, and metabolic disorders. This has led to intensive research into pyrazolo[1,5-a]pyrimidine derivatives as potential therapeutic agents.[1] This review focuses specifically on this compound, exploring its chemical properties, synthetic routes, and known biological context.

Chemical Properties and Synthesis

This compound is a derivative of the pyrazolo[1,5-a]pyrimidine core. While specific details for this exact molecule are limited, its synthesis can be inferred from established methods for related compounds.

A common synthetic approach for the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a similar 1,3-bielectrophilic partner.[2] A multi-step synthesis for 2-methylpyrazolo[1,5-a]pyrimidine derivatives has been described, which can be adapted for the synthesis of the target compound.[3]

Furthermore, the direct precursor, 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, is known and can be converted to the corresponding carboxylic acid through hydrolysis under acidic or basic conditions.[4]

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound based on literature precedents for similar structures.

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyrimidine Core cluster_1 Functional Group Interconversion 3_Aminopyrazole 3-Amino-5-methylpyrazole Cyclocondensation Cyclocondensation (e.g., NaOEt, reflux) 3_Aminopyrazole->Cyclocondensation Dicarbonyl Diethyl Malonate Dicarbonyl->Cyclocondensation Dihydroxy 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol Cyclocondensation->Dihydroxy Chlorination Chlorination (POCl3, reflux) Dihydroxy->Chlorination Dichloro 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine Chlorination->Dichloro Amination Selective Amination (Ammonia) Dichloro->Amination Carboxamide_Intermediate 7-Amino-5-chloro-2-methylpyrazolo [1,5-a]pyrimidine-6-carboxamide Amination->Carboxamide_Intermediate Hydrolysis Hydrolysis (Acid or Base) Carboxamide_Intermediate->Hydrolysis Final_Product 7-Amino-2-methylpyrazolo[1,5-a] pyrimidine-6-carboxylic acid Hydrolysis->Final_Product

Caption: Plausible synthetic workflow for the target compound.

Biological Activity and Therapeutic Potential

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile platform for developing inhibitors of various protein kinases and enzymes.

Kinase Inhibition

Derivatives of 7-aminopyrazolo[1,5-a]pyrimidine have been identified as potent, multitargeted receptor tyrosine kinase inhibitors.[5] The core structure has been explored for the development of inhibitors against a range of kinases, including:

  • Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.

  • Phosphoinositide 3-kinase delta (PI3Kδ): A lipid kinase implicated in immune cell signaling and inflammation.[3]

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle.

  • B-Raf Kinase: A serine/threonine-specific protein kinase that is a key component of the RAS/MAPK signaling pathway.

  • Casein Kinase 2 (CK2): A serine/threonine kinase involved in a wide range of cellular processes.

Table 1: Kinase Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

Compound ClassTarget KinaseReported Activity (IC50/Ki)Reference
7-Aminopyrazolo[1,5-a]pyrimidine ureasKDR (VEGFR2)<10 nM (enzymatic and cellular)[5]
Pyrazolo[1,5-a]pyrimidine derivativesPI3Kδ0.5 µM - 45 µM[3]
Pyrazolo[1,5-a]pyrimidine derivative (BS-194)CDK23 nM[6]
6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidineCK245 nM[5]
Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The direct precursor to the target molecule, 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, has been investigated as a potential inhibitor of Dipeptidyl Peptidase IV (DPP-IV).[4] DPP-IV is a serine protease that plays a crucial role in glucose metabolism by degrading incretin hormones. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. The structural features of the carboxamide allow it to mimic the natural substrates of DPP-IV, leading to its inhibitory effect.[4] Given that the carboxylic acid can be derived from the carboxamide, it is plausible that it may also interact with the active site of DPP-IV.

The following diagram illustrates the role of DPP-IV in glucose homeostasis and the mechanism of action of DPP-IV inhibitors.

G cluster_0 Physiological Regulation of Glucose cluster_1 Pharmacological Intervention Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins Pancreas Pancreas Incretins->Pancreas DPPIV DPP-IV Incretins->DPPIV Degradation Insulin_Secretion Insulin Secretion Pancreas->Insulin_Secretion Glucose_Uptake Glucose Uptake by Tissues Insulin_Secretion->Glucose_Uptake Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins DPPIV_Inhibitor DPP-IV Inhibitor (e.g., Pyrazolo[1,5-a]pyrimidine derivative) DPPIV_Inhibitor->DPPIV Inhibition Inhibition Inhibition->DPPIV

Caption: DPP-IV inhibition signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly detailed in the reviewed literature. However, based on general methods for analogous compounds, the following protocols can be proposed.

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of related 2-methylpyrazolo[1,5-a]pyrimidine derivatives.[3]

  • Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol: 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base such as sodium ethoxide (EtONa) under reflux conditions for 24 hours.

  • Chlorination: The resulting diol is subjected to a chlorination reaction using phosphorus oxychloride (POCl3) under reflux for 24 hours to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.

  • Selective Amination: The dichloro intermediate is then treated with a source of ammonia to selectively substitute the more reactive chlorine atom at the 7-position, followed by subsequent reactions to introduce the carboxylic acid group at the 6-position.

  • Alternative Hydrolysis Route: Alternatively, 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide can be subjected to hydrolysis using an acid or base to yield the final carboxylic acid product.[4]

DPP-IV Inhibition Assay

The following is a general protocol for a fluorescence-based DPP-IV inhibitor screening assay.

  • Reagents and Materials: Human recombinant DPP-IV enzyme, a fluorogenic substrate such as Gly-Pro-AMC (aminomethylcoumarin), assay buffer, and the test compound (this compound).

  • Assay Procedure:

    • The test compound is pre-incubated with the DPP-IV enzyme in the assay buffer in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific time.

    • The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

    • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to that of a control without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

The workflow for a typical in vitro enzyme inhibition assay is depicted below.

G Start Start: Prepare Reagents Dispense_Enzyme Dispense Enzyme Solution (DPP-IV) into Microplate Wells Start->Dispense_Enzyme Add_Inhibitor Add Test Compound or Vehicle Control Dispense_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate at Assay Temperature Add_Inhibitor->Pre_incubation Add_Substrate Initiate Reaction by Adding Fluorogenic Substrate Pre_incubation->Add_Substrate Incubation Incubate for a Fixed Time Add_Substrate->Incubation Measure_Fluorescence Measure Fluorescence Intensity Incubation->Measure_Fluorescence Data_Analysis Calculate % Inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a DPP-IV inhibition assay.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, particularly as kinase and enzyme inhibitors. While specific biological data for this exact molecule is currently limited in the public domain, the available literature on its close analogs and precursor molecules strongly suggests its potential as a bioactive compound. Its structural similarity to known DPP-IV inhibitors and the established role of the pyrazolo[1,5-a]pyrimidine core as a kinase inhibitor scaffold make it a compelling candidate for further investigation in drug discovery programs targeting cancer, inflammatory diseases, and metabolic disorders. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific molecular targets and therapeutic utility.

References

Theoretical Exploration of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational studies on this specific molecule, this paper synthesizes information from closely related analogues and established computational methodologies to present a robust theoretical framework. This guide covers potential synthetic pathways, predicted spectroscopic characteristics, and a detailed protocol for computational analysis using Density Functional Theory (DFT). The objective is to furnish researchers and drug development professionals with a foundational understanding of the molecule's structural and electronic properties, thereby facilitating future research and application.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, forming the core of various biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including but not limited to, antiviral, anti-inflammatory, and anticancer properties. The title compound, this compound, incorporates key functional groups—an amino group and a carboxylic acid—that can participate in various non-covalent interactions, making it a promising candidate for targeted drug design. This document outlines a theoretical investigation into its molecular structure, spectroscopic signatures, and electronic properties.

General Synthesis Protocols

The synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation of a 3-amino-1H-pyrazole precursor with a suitable three-carbon electrophilic synthon. A general and adaptable synthetic route is outlined below.

Protocol: Synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives

  • Starting Materials: 3-Amino-5-methyl-1H-pyrazole and a cyano-containing active methylene compound (e.g., ethyl 2-cyano-3-ethoxyacrylate).

  • Reaction: The reactants are refluxed in a suitable solvent, such as ethanol or acetic acid, often in the presence of a basic catalyst like piperidine or sodium ethoxide.

  • Cyclization: The initial condensation product undergoes intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine ring system.

  • Work-up: The reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or DMF) to yield the desired 7-aminopyrazolo[1,5-a]pyrimidine derivative.

This protocol can be adapted for the synthesis of this compound by selecting appropriate precursors.

Below is a DOT script for a generalized synthesis workflow diagram.

G General Synthesis Workflow A 3-Amino-5-methyl-1H-pyrazole C Condensation Reaction (Solvent, Catalyst) A->C B Three-carbon electrophilic synthon (e.g., ethyl 2-cyano-3-ethoxyacrylate) B->C D Intramolecular Cyclization C->D E Crude Product D->E F Purification (Recrystallization) E->F G 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine -6-carboxylic acid F->G

General Synthesis Workflow Diagram

Theoretical Spectroscopic Analysis

FT-IR Spectroscopy

The infrared spectrum is expected to exhibit characteristic peaks corresponding to its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (Amino group)3400-3200Symmetric and Asymmetric Stretching
O-H (Carboxylic acid)3300-2500 (broad)Stretching
C-H (Methyl and Aromatic)3100-2900Stretching
C=O (Carboxylic acid)1720-1680Stretching
C=N and C=C (Ring)1650-1550Stretching
N-H (Amino group)1640-1560Bending
C-N1350-1200Stretching
NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar pyrazolo[1,5-a]pyrimidine structures.[2]

¹H NMR:

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃ (at C2)2.3 - 2.6Singlet
-NH₂ (at C7)5.0 - 7.0 (broad)Singlet
Pyrimidine-H (at C5)8.0 - 8.5Singlet
Pyrazole-H (at C3)6.5 - 7.0Singlet
-COOH10.0 - 13.0 (broad)Singlet

¹³C NMR:

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃ (at C2)15 - 25
C2140 - 150
C3100 - 110
C3a145 - 155
C5135 - 145
C6110 - 120
C7150 - 160
-COOH165 - 175

Computational Chemistry Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. A general protocol for performing DFT calculations on this compound is provided below.

Protocol: DFT Calculations

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Method: The B3LYP hybrid functional is a common and effective choice for organic molecules.

  • Basis Set: A Pople-style basis set such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p) is recommended for a balance of accuracy and computational cost.

  • Geometry Optimization: The molecular geometry should be fully optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies should be calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to simulate the IR spectrum.

  • Electronic Properties: Calculation of molecular orbitals (HOMO, LUMO), molecular electrostatic potential (MEP), and Mulliken population analysis to understand the electronic distribution and reactivity.

Below is a DOT script for a DFT calculation workflow diagram.

G DFT Calculation Workflow A Initial Molecular Structure B Select DFT Method and Basis Set (e.g., B3LYP/6-31G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Verify Minimum Energy Structure (No imaginary frequencies) D->E F Calculate Electronic Properties (HOMO, LUMO, MEP, etc.) E->F G Analysis of Results F->G

DFT Calculation Workflow Diagram
Predicted Molecular Properties (Theoretical)

Based on DFT calculations of similar heterocyclic compounds, the following properties can be anticipated.

PropertyTheoretical Value/DescriptionSignificance
HOMO Energy -5.0 to -6.5 eVRegion of electron donation (nucleophilicity)
LUMO Energy -1.0 to -2.5 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap 3.0 to 4.5 eVIndicator of chemical reactivity and stability
Dipole Moment 2.0 to 4.0 DebyeMeasure of molecular polarity
Molecular Electrostatic Potential (MEP) Negative potential around N atoms and O of COOH; Positive potential around amino H and carboxylic acid HPredicts sites for electrophilic and nucleophilic attack

The relationship between these calculated properties can be visualized as follows:

G Relationship of Calculated Properties A Molecular Structure B DFT Calculation A->B C HOMO/LUMO Energies B->C E Molecular Electrostatic Potential B->E D HOMO-LUMO Gap C->D F Reactivity Prediction D->F E->F

References

Methodological & Application

Application Notes and Protocols: Synthesis of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyrimidine class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its prevalence in molecules exhibiting a wide range of biological activities. Pyrazolo[1,5-a]pyrimidines are known to act as inhibitors of various protein kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology.[1][2] The structural motif of this compound, featuring amino and carboxylic acid functional groups, provides versatile handles for further chemical modifications and library synthesis.

This document provides a detailed protocol for the synthesis of this compound, based on established synthetic strategies for this class of compounds. The synthesis proceeds via a two-step route involving an initial cyclocondensation reaction followed by hydrolysis.

Chemical Information:

Compound NameThis compound
CAS Number 2627-59-0
Molecular Formula C₈H₈N₄O₂
Molecular Weight 192.18 g/mol
Chemical Structure (Image of the chemical structure would be placed here)
Appearance (Predicted) White to off-white solid
Solubility (Predicted) Soluble in DMSO, sparingly soluble in methanol and water

Note: Physical and spectral properties should be confirmed by experimental analysis.

Experimental Protocols

The synthesis of this compound is achieved through a two-step process as illustrated in the workflow below.

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis reagents1 3-Amino-5-methylpyrazole + Ethyl (ethoxymethylene)cyanoacetate intermediate Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate reagents1->intermediate Ethanol, Reflux final_product This compound intermediate->final_product Aqueous NaOH, Heat then Acidification (HCl)

Caption: Synthetic route for this compound.

Step 1: Synthesis of Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (Intermediate)

This step involves the cyclocondensation of 3-amino-5-methylpyrazole with ethyl (ethoxymethylene)cyanoacetate. The reaction proceeds via the formation of a pyrazolo[1,5-a]pyrimidine ring system.

Materials and Reagents:

ReagentMolecular FormulaMolecular WeightQuantity (molar eq.)
3-Amino-5-methylpyrazoleC₄H₇N₃97.12 g/mol 1.0
Ethyl (ethoxymethylene)cyanoacetateC₈H₁₁NO₃169.18 g/mol 1.0 - 1.1
Ethanol (anhydrous)C₂H₅OH46.07 g/mol Solvent
Piperidine (optional catalyst)C₅H₁₁N85.15 g/mol Catalytic amount

Procedure:

  • To a solution of 3-amino-5-methylpyrazole (1.0 eq.) in anhydrous ethanol, add ethyl (ethoxymethylene)cyanoacetate (1.0-1.1 eq.).

  • A catalytic amount of piperidine can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the solvent under reduced pressure to obtain a crude solid.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol to afford pure ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

Expected Results:

ParameterExpected Value
Yield 70-85% (based on similar syntheses)
Appearance White to pale yellow solid
Purity (by HPLC) >95%
Step 2: Synthesis of this compound (Final Product)

This final step involves the hydrolysis of the ester intermediate to the corresponding carboxylic acid under basic conditions, followed by acidification.

Materials and Reagents:

ReagentMolecular FormulaMolecular WeightQuantity (molar eq.)
Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylateC₁₀H₁₂N₄O₂220.23 g/mol 1.0
Sodium Hydroxide (NaOH)NaOH40.00 g/mol 2.0 - 3.0
WaterH₂O18.02 g/mol Solvent
Hydrochloric Acid (HCl, concentrated)HCl36.46 g/mol For acidification

Procedure:

  • Suspend ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to 80-100 °C and stir for 2-4 hours. The solid should dissolve as the reaction progresses.

  • Monitor the hydrolysis by TLC until the starting ester is no longer present.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid with stirring.

  • A precipitate of the carboxylic acid will form.

  • Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

Expected Results:

ParameterExpected Value
Yield 85-95% (based on similar syntheses)
Appearance White to off-white solid
Purity (by HPLC) >98%

Characterization Data (Representative)

The following table summarizes the expected characterization data for the final product. Actual results should be confirmed by analysis.

AnalysisExpected Data
¹H NMR Peaks corresponding to the methyl group, pyrimidine and pyrazole ring protons, and exchangeable protons for the amino and carboxylic acid groups.
¹³C NMR Resonances for the methyl carbon, aromatic carbons of the fused ring system, and the carbonyl carbon of the carboxylic acid.
Mass Spec (ESI) [M+H]⁺ peak at m/z 193.07.
IR (KBr) Characteristic peaks for N-H stretching (amino group), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C=C/C=N stretching (aromatic rings).

Signaling Pathway and Logical Relationships

The synthesis of pyrazolo[1,5-a]pyrimidines is a cornerstone in the development of kinase inhibitors. The general mechanism of action for many such compounds involves competitive binding at the ATP-binding site of the target kinase, thereby inhibiting its catalytic activity and downstream signaling.

Signaling_Pathway General Kinase Inhibition by Pyrazolo[1,5-a]pyrimidines cluster_kinase Kinase Activity cluster_inhibition Inhibition Mechanism ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Kinase->ADP Downstream Signaling Downstream Signaling Phospho_Substrate->Downstream Signaling Pyrazolopyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolopyrimidine->Kinase Competitive Binding Cellular Response\n(e.g., Proliferation) Cellular Response (e.g., Proliferation) Downstream Signaling->Cellular Response\n(e.g., Proliferation)

Caption: Mechanism of kinase inhibition by pyrazolo[1,5-a]pyrimidine-based compounds.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Piperidine is a corrosive and flammable liquid; handle with care.

  • Concentrated hydrochloric acid is highly corrosive; handle with extreme caution.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer: This protocol is a representative method based on established chemical literature. Researchers should perform their own optimization and safety assessments before conducting any experiment. The expected yields and characterization data are illustrative and should be confirmed by independent analysis.

References

Application Notes and Protocols for 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis and characterization of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a core structure in various pharmacologically active molecules. The corresponding carboxamide of the title compound has been identified as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in the regulation of blood glucose levels, making this carboxylic acid derivative a key intermediate and a compound of interest for structure-activity relationship (SAR) studies in the development of novel anti-diabetic agents.[1] This protocol outlines a robust method for its preparation via hydrolysis of its amide precursor and details standard analytical techniques for its structural confirmation.

Physicochemical and Biological Properties

PropertyValueReference
Molecular Formula C₈H₈N₄O₂N/A
Molecular Weight 192.17 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in DMSO, DMF, and aqueous base (predicted)N/A
Biological Target Potential precursor for DPP-IV inhibitors[1]
CAS Number 2627-59-0N/A

Experimental Protocols

This protocol describes the synthesis of the title compound via the basic hydrolysis of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide. The carboxamide group is readily converted to the corresponding carboxylic acid under basic conditions.[1]

Materials:

  • 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide (e.g., 1.91 g, 10 mmol) in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol 9:1). The reaction is typically complete within 3-5 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and then further in an ice bath.

  • Acidification: Slowly add 2M hydrochloric acid dropwise with constant stirring to neutralize the solution and precipitate the product. Continue adding acid until the pH of the solution reaches approximately 3-4.

  • Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Drying and Purification: Dry the solid under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture to yield the final product.

The structure and purity of the synthesized compound should be confirmed using the following standard analytical methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). Expected signals would include a singlet for the methyl group, signals for the aromatic protons on the pyrazolopyrimidine core, and broad signals for the amino and carboxylic acid protons.

  • ¹³C NMR: In the same solvent, expected signals would include those for the methyl carbon, the aromatic carbons of the heterocyclic core, and a signal for the carboxylic acid carbonyl carbon.

2. Mass Spectrometry (MS):

  • Utilize a high-resolution mass spectrometer (e.g., ESI-MS) to determine the exact mass of the compound. The calculated m/z for the protonated molecule [M+H]⁺ should be confirmed.

3. Infrared (IR) Spectroscopy:

  • Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or ATR). Characteristic absorption bands are expected for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, and C=O stretching of the carboxylic acid.

4. Elemental Analysis:

  • Determine the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) to confirm the empirical formula.

Visualized Workflows and Pathways

Synthesis_Workflow Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 7-Amino-2-methylpyrazolo[1,5-a] pyrimidine-6-carboxamide reagents 10% NaOH (aq) Reflux (3-5h) start->reagents product Sodium 7-amino-2-methylpyrazolo [1,5-a]pyrimidine-6-carboxylate (in solution) reagents->product acidification Acidification with 2M HCl to pH 3-4 product->acidification filtration Vacuum Filtration acidification->filtration washing Wash with Cold H₂O filtration->washing drying Drying under Vacuum washing->drying purification Recrystallization (Ethanol/Water) drying->purification final_product Pure 7-Amino-2-methylpyrazolo [1,5-a]pyrimidine-6-carboxylic acid purification->final_product

Caption: Synthetic workflow for the preparation of the title compound.

DPP_IV_Inhibition_Pathway DPP-IV Inhibition Signaling Pathway cluster_regulation Physiological Regulation of Blood Glucose cluster_inhibition Mechanism of DPP-IV Inhibition Food Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates DPPIV DPP-IV Enzyme GLP1_GIP->DPPIV degraded by Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPPIV->Inactive Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->DPPIV inhibits

Caption: DPP-IV inhibition pathway for blood glucose regulation.

References

Application Notes and Protocols for 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its Analogs in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potent kinase inhibition and anti-proliferative effects against various cancer cell lines. While detailed cell culture applications for this specific carboxylic acid are not extensively documented in publicly available literature, it serves as a key intermediate in the synthesis of other bioactive molecules, such as 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, a potential dipeptidyl peptidase IV (DPP-IV) inhibitor. This document provides a comprehensive overview of the known applications of related pyrazolo[1,5-a]pyrimidine derivatives in cell culture, along with generalized protocols that can be adapted for the investigation of this compound.

Biological Context: Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives frequently exert their cellular effects by acting as inhibitors of various protein kinases. Kinases are crucial enzymes that regulate a wide array of cellular processes, including cell cycle progression, proliferation, differentiation, and apoptosis. In many cancers, the dysregulation of kinase activity is a key driver of tumorigenesis. By blocking the ATP-binding site of these enzymes, pyrazolo[1,5-a]pyrimidine-based inhibitors can halt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Kinase Protein Kinase (e.g., CDK, PI3K) RTK->Kinase Activates Pyrazolo_Pyrimidine 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine -6-carboxylic acid (Analog) Pyrazolo_Pyrimidine->Kinase Inhibits Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis Pyrazolo_Pyrimidine->Cell_Cycle_Arrest Leads to Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates Downstream_Signaling Downstream Signaling (Proliferation, Survival) Substrate_P->Downstream_Signaling Activates Transcription Gene Transcription Downstream_Signaling->Transcription

Figure 1: Generalized signaling pathway of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Quantitative Data: Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives

The following table summarizes the reported cytotoxic activities of various pyrazolo[1,5-a]pyrimidine derivatives against a range of human cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Compound ClassCell LineCancer TypeIC50 (µM)
Pyrazolo[1,5-a]pyrimidine DerivativesA549Lung Carcinoma40.54
Caco-2Colorectal Adenocarcinoma29.77
MCF-7Breast Adenocarcinoma19.70 ± 0.89
6-Amino-pyrazolo[1,5-a]pyrimidine-(α-glucosidase inhibition)15.2 ± 0.4
7-Amino-6-cyano-pyrazolo[1,5-a]pyrimidine-3-carboxamide-(Antioxidant/Anti-diabetic)-
8-(Cyclohexylamino)-2,5-dimethyl-6H-pyrano[3,2-e]pyrazolo[1,5-a]pyrimidineMCF-7Breast Adenocarcinoma19.70 ± 0.89

Experimental Protocols

The following are generalized protocols for assessing the in vitro efficacy of pyrazolo[1,5-a]pyrimidine derivatives. These can be adapted for the specific experimental needs of investigating this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or analog)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.

    • Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., doxorubicin).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

G cluster_workflow Experimental Workflow Start Start Cell_Culture Seed Cells in 96-well plate Start->Cell_Culture Incubate_24h Incubate 24h Cell_Culture->Incubate_24h Prepare_Compound Prepare Compound Dilutions Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h MTT_Assay Perform MTT Assay Incubate_48_72h->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

In Vivo Application Notes and Protocols for Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific in vivo studies for 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. The following application notes and protocols are based on the broader class of pyrazolo[1,5-a]pyrimidine derivatives, which have shown potential as kinase inhibitors in preclinical cancer models. The provided information should be considered as a general framework and may require significant optimization for the specific compound of interest.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of this class have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[1] Several pyrazolo[1,5-a]pyrimidine-based compounds have been investigated for their anti-cancer properties, showing promise in both in vitro and in vivo settings.[1][2] These compounds often act as ATP-competitive inhibitors, targeting kinases such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[2][3][4]

In vivo studies are critical for evaluating the therapeutic potential of these compounds, providing insights into their pharmacokinetics, efficacy, and safety in a whole-organism context.[1] This document provides a generalized overview of the application of pyrazolo[1,5-a]pyrimidine derivatives in in vivo research, with a focus on oncology.

In Vivo Applications: Anti-Cancer Efficacy

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-tumor activity in various preclinical cancer models, particularly in human tumor xenografts.[2][3][4] These studies are essential for assessing the translational potential of these compounds as novel cancer therapeutics.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical experimental workflow for evaluating the in vivo anti-cancer efficacy of a pyrazolo[1,5-a]pyrimidine derivative.

experimental_workflow cluster_preclinical Preclinical Evaluation cell_culture Tumor Cell Line Culture animal_model Xenograft/Orthotopic Model Development cell_culture->animal_model Implantation dosing Compound Administration animal_model->dosing monitoring Tumor Growth Monitoring dosing->monitoring endpoint Endpoint Analysis monitoring->endpoint

Caption: A generalized workflow for in vivo anti-cancer efficacy studies.

Experimental Protocols

The following are generalized protocols for in vivo studies based on methodologies reported for other pyrazolo[1,5-a]pyrimidine derivatives.[2][3][4]

Protocol 1: Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a test compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • Human cancer cell line (e.g., HCT116 for colon cancer)

  • Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old

  • Test compound (e.g., a pyrazolo[1,5-a]pyrimidine derivative)

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Matrigel (optional)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Culture human tumor cells under standard conditions. On the day of implantation, harvest cells and resuspend in a sterile solution (e.g., PBS or media) at a concentration of 1-10 x 106 cells per 100 µL. Matrigel may be mixed with the cell suspension to promote tumor growth.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment and control groups.

  • Compound Administration: Administer the test compound or vehicle to the respective groups. A pyrazolo[1,5-a]pyrimidine derivative, BS-194, was administered orally at a concentration of 25 mg/kg.[2][3][4] The dosing schedule can vary (e.g., once or twice daily) for a specified duration (e.g., 14-21 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tissues may be collected for further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of a test compound in mice.

Materials:

  • Test compound

  • Vehicle for intravenous (IV) and oral (PO) administration

  • Male CD-1 mice (or other appropriate strain)

  • Blood collection supplies (e.g., heparinized tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer the test compound to mice via IV and PO routes at a specific dose. For example, the pyrazolo[1,5-a]pyrimidine derivative BS-194 had an elimination half-life of 178 minutes following oral dosing in mice.[2][3][4]

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Quantitative Data Summary

As no specific in vivo data exists for this compound, the following tables are provided as templates to illustrate how quantitative data from in vivo studies would be presented.

Table 1: Template for In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Control-Daily1500 ± 250-
Compound A25Daily750 ± 15050
Compound A50Daily400 ± 10073

Table 2: Template for Pharmacokinetic Parameters

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)F (%)
Compound AIV212000.0815002.5-
Compound APO108000.530003.040

Signaling Pathway

Many pyrazolo[1,5-a]pyrimidine derivatives exert their anti-cancer effects by inhibiting protein kinases involved in cell cycle progression. The following diagram illustrates a simplified CDK-mediated cell cycle regulation pathway, a common target for this class of compounds.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activation Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo_pyrimidine->CyclinD_CDK46 Inhibition

Caption: Inhibition of CDK4/6 by a pyrazolo[1,5-a]pyrimidine derivative.

Conclusion

While specific in vivo data for this compound are not currently available in the public domain, the broader class of pyrazolo[1,5-a]pyrimidines holds significant promise as a scaffold for the development of novel therapeutics, particularly in oncology. The generalized protocols and information provided herein offer a starting point for researchers interested in evaluating the in vivo properties of new derivatives from this chemical class. Further investigation into the specific biological activities and preclinical efficacy of this compound is warranted to determine its therapeutic potential.

References

Application Note: High-Throughput Screening of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention.[1] The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged structure in medicinal chemistry, forming the core of many kinase inhibitors.[1][2] This application note describes a series of protocols for evaluating the inhibitory potential of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a compound from this class, against a representative protein kinase, Casein Kinase 2 (CK2). CK2 is a ubiquitously expressed serine/threonine protein kinase involved in various cellular processes like cell cycle progression and apoptosis.[3] The following protocols detail both a biochemical assay for direct measurement of enzyme inhibition and a cell-based assay to assess the compound's activity in a cellular context.

Data Presentation

The inhibitory activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50). The data are summarized in the tables below.

Table 1: Biochemical Inhibitory Activity of this compound against CK2α

CompoundTarget KinaseAssay FormatATP Concentration (μM)IC50 (nM)
This compoundCK2αADP-Glo™ Luminescent1085
Control Inhibitor (Silmitasertib)CK2αADP-Glo™ Luminescent10200

Table 2: Cell-Based Activity of this compound

CompoundCell LineAssay TypeEndpoint MeasurementIC50 (µM)
This compoundHEK293Cellular Phosphorylation AssaySubstrate Phosphorylation Level1.2
Control Inhibitor (Silmitasertib)HEK293Cellular Phosphorylation AssaySubstrate Phosphorylation Level2.5

Experimental Protocols

Herein, we provide detailed methodologies for a biochemical kinase assay and a cell-based phosphorylation assay to determine the inhibitory potency of the test compound.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the determination of IC50 values for this compound against CK2α using a luminescent ADP detection platform.[4]

Materials:

  • Recombinant human CK2α enzyme

  • CK2α substrate peptide (e.g., RRRADDSDDDDD)

  • This compound

  • Control inhibitor (e.g., Silmitasertib)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • DMSO

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add 1 µL of the compound dilutions to the wells of a 384-well plate. For control wells, add 1 µL of DMSO (negative control) or 1 µL of a known CK2 inhibitor (positive control).

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer containing the CK2α enzyme and its peptide substrate.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.[1]

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the kinase.[1]

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination and ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Kinase Phosphorylation Assay

This protocol describes a method to measure the inhibition of CK2-mediated phosphorylation in a cellular context.[6][7]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • Control inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phosphate-Buffered Saline (PBS)

  • ELISA plate pre-coated with a capture antibody for a known CK2 substrate

  • Phospho-specific detection antibody for the CK2 substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment and incubate for 24 hours.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and control inhibitor in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include untreated cells as a negative control.

    • Incubate the plate for 2-4 hours in a CO2 incubator at 37°C.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.[6]

    • Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.[6]

  • ELISA for Substrate Phosphorylation:

    • Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate three times with a suitable wash buffer.

    • Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.[6]

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition of substrate phosphorylation for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the data and fitting to a dose-response curve.

Mandatory Visualizations

Kinase_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_reaction Biochemical Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Assay_Plate Dispense Compound to Plate Compound_Prep->Assay_Plate Enzyme_Prep Kinase/Substrate Mix Add_Enzyme Add Kinase/Substrate Enzyme_Prep->Add_Enzyme ATP_Prep ATP Solution Add_ATP Initiate Reaction with ATP ATP_Prep->Add_ATP Assay_Plate->Add_Enzyme Incubate_1 Pre-incubation (15 min) Add_Enzyme->Incubate_1 Incubate_1->Add_ATP Incubate_2 Incubation (60 min) Add_ATP->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 Incubation (40 min) Add_ADP_Glo->Incubate_3 Add_Detection Add Detection Reagent Incubate_3->Add_Detection Incubate_4 Incubation (30 min) Add_Detection->Incubate_4 Read_Plate Measure Luminescence Incubate_4->Read_Plate IC50_Calc IC50 Determination Read_Plate->IC50_Calc

Caption: Workflow for the biochemical kinase inhibitor assay.

CK2_Signaling_Pathway cluster_input Upstream Signals cluster_core CK2 Core Pathway cluster_output Downstream Effects Growth_Factors Growth Factors CK2 Casein Kinase 2 (CK2) Growth_Factors->CK2 Activates Stress Cellular Stress Stress->CK2 Activates NF_kB NF-κB Pathway CK2->NF_kB Phosphorylates (Promotes) Apoptosis Apoptosis Regulation CK2->Apoptosis Phosphorylates (Inhibits) Cell_Cycle Cell Cycle Progression CK2->Cell_Cycle Phosphorylates (Promotes) Transcription Transcription CK2->Transcription Phosphorylates (Regulates) Inhibitor 7-Amino-2-methylpyrazolo [1,5-a]pyrimidine-6-carboxylic acid Inhibitor->CK2 Inhibits NF_kB->Cell_Cycle Apoptosis->Cell_Cycle

Caption: Simplified CK2 signaling pathway and point of inhibition.

References

Investigating 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in Diabetes Research: A Guide Based on Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Subject: Application Notes and Protocols for 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in Diabetes Research

This document provides a comprehensive overview of the potential applications and experimental protocols for investigating the therapeutic utility of this compound in the context of diabetes research. While direct studies on this specific molecule are limited in currently available literature, this guide draws upon research on structurally similar pyrazolo[1,5-a]pyrimidine derivatives to propose potential mechanisms of action and experimental frameworks.

The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in several compounds with demonstrated anti-diabetic properties.[1][2] Notably, derivatives of this class have shown potential as inhibitors of enzymes such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4), both of which are established targets in the management of type 2 diabetes.[2][3] Furthermore, some marketed drugs for type 2 diabetes, such as anagliptin, feature the pyrazolo[1,5-a]pyrimidine core structure.[2]

Potential Therapeutic Mechanisms

Based on the activities of related compounds, this compound may exert anti-diabetic effects through several mechanisms:

  • Enzyme Inhibition: The compound could potentially inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, which would delay carbohydrate digestion and absorption.[1] Another potential target is DPP-4, an enzyme that degrades incretin hormones responsible for stimulating insulin secretion.[3]

  • Protection of Pancreatic β-cells: Chronic inflammation and apoptosis of pancreatic β-cells are hallmarks of type 2 diabetes.[4] Natural products and synthetic compounds are known to protect these cells, and this could be a potential avenue of action for the subject compound.[4]

  • Reduction of Inflammation: Adipose tissue inflammation is a critical factor in the development of insulin resistance.[4] The anti-inflammatory potential of this compound could be a key area of investigation.

  • Antioxidant Activity: Oxidative stress is implicated in the pathogenesis of diabetic complications. The antioxidant capacity of pyrazolo[1,5-a]pyrimidine derivatives has been noted and could contribute to a therapeutic effect.[1]

Quantitative Data on Related Pyrazolo[1,5-a]pyrimidine Derivatives

The following table summarizes in vitro activity data for various pyrazolo[1,5-a]pyrimidine derivatives from published studies. This data can serve as a benchmark for evaluating the potency of this compound.

Compound ClassTarget EnzymeReported ActivityReference CompoundReference
Substituted 6-amino-pyrazolo[1,5-a]pyrimidineα-glucosidaseIC50: 15.2 ± 0.4 μMAcarbose (IC50: 750.0 ± 1.5 μM)[2]
Pyrazolo[1,5-a]pyrimidine derivative 3lα-amylase72.91 ± 0.14% inhibitionAcarbose (67.92 ± 0.09% inhibition)[1]
6-Nitroazolo[1,5-a]pyrimidin-7(4H)-onesDPP-4Significantly inferior to reference compoundsNot specified[3]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-diabetic potential of this compound.

Protocol 1: In Vitro α-Amylase Inhibition Assay

This assay determines the ability of the test compound to inhibit α-amylase, an enzyme that breaks down starch into smaller sugars.

Materials:

  • α-amylase solution

  • Starch solution (1 g in 50 mL of 0.4 M NaOH, heated at 80°C for 20 minutes, then volume made up to 100 mL at pH 6.9 with distilled water)[5]

  • Test compound (this compound) at various concentrations

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.9)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Pipette 50 µL of the test compound at different concentrations into the wells of a 96-well plate.

  • Add 50 µL of α-amylase solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • After incubation, add 50 µL of the starch solution to each well to initiate the reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a suitable reagent (e.g., dinitrosalicylic acid color reagent) and measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Protocol 2: In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay measures the inhibition of DPP-4, which is involved in the degradation of incretin hormones.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))[5]

  • Test compound at various concentrations

  • Sitagliptin or other known DPP-4 inhibitors (positive control)

  • Assay buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Add 10 µL of the test compound at various concentrations (dissolved in DMSO) to the wells of a 96-well plate.[5]

  • Add 30 µL of diluted assay buffer.[5]

  • Add 10 µL of diluted human-recombinant DPP-4 enzyme solution.[5]

  • Add 50 µL of the diluted fluorogenic substrate to initiate the reaction.[5]

  • Incubate the plate at 37°C for 30 minutes with shaking.[5]

  • Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[5]

  • Calculate the percentage of inhibition.

Visualizing Potential Mechanisms and Workflows

To further illustrate the potential areas of investigation, the following diagrams outline a key signaling pathway in diabetes and a general experimental workflow.

cluster_0 Potential Anti-Diabetic Mechanisms of Pyrazolo[1,5-a]pyrimidines cluster_1 Enzyme Inhibition cluster_2 Cellular Effects cluster_3 Systemic Outcomes Compound 7-Amino-2-methylpyrazolo [1,5-a]pyrimidine- 6-carboxylic acid Alpha_Glucosidase α-Glucosidase Compound->Alpha_Glucosidase Inhibits DPP4 DPP-4 Compound->DPP4 Inhibits Beta_Cell β-Cell Protection Compound->Beta_Cell Promotes Inflammation ↓ Inflammation Compound->Inflammation Reduces Glucose_Absorption ↓ Glucose Absorption Alpha_Glucosidase->Glucose_Absorption Insulin_Secretion ↑ Insulin Secretion DPP4->Insulin_Secretion Modulates Beta_Cell->Insulin_Secretion Glucose_Uptake ↑ Glucose Uptake Inflammation->Glucose_Uptake Improves Sensitivity

Caption: Potential anti-diabetic mechanisms of pyrazolo[1,5-a]pyrimidines.

cluster_workflow General Experimental Workflow for Anti-Diabetic Compound Screening Start Compound Synthesis and Characterization In_Vitro In Vitro Screening (e.g., Enzyme Assays) Start->In_Vitro Cell_Based Cell-Based Assays (e.g., Insulin Secretion, Glucose Uptake) In_Vitro->Cell_Based Hit_ID Hit Identification and Optimization Cell_Based->Hit_ID In_Vivo In Vivo Studies (e.g., Diabetic Animal Models) Hit_ID->In_Vivo Promising Hits PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A general workflow for screening potential anti-diabetic compounds.

References

Application Notes and Protocols: 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including significant potential in oncology.[1][2] Derivatives of this scaffold have been shown to target various hallmarks of cancer by inhibiting key proteins involved in cell proliferation, survival, and migration, such as cyclin-dependent kinases (CDKs), Rho-associated coiled-coil kinase (ROCK2), and tubulin.[3][4][5]

This document provides an overview of the potential applications of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in cancer research. While specific biological data for this particular compound is not extensively available in the public domain, these notes will draw upon data from closely related pyrazolo[1,5-a]pyrimidine derivatives to illustrate its potential mechanisms of action and to provide detailed protocols for its evaluation as an anti-cancer agent. The provided experimental designs are intended to serve as a foundational guide for researchers to investigate the efficacy and mechanism of action of this and similar compounds.

Potential Biological Activity and Mechanism of Action

Derivatives of the pyrazolo[1,5-a]pyrimidine class have demonstrated potent inhibitory activity against several key targets in oncology. The biological activity of this compound is anticipated to be in a similar domain, though empirical validation is required.

Cyclin-Dependent Kinase (CDK) Inhibition: Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, which are crucial regulators of the cell cycle.[4][5] For instance, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, potently inhibits CDK2, CDK1, CDK5, CDK7, and CDK9, leading to cell cycle arrest and broad anti-proliferative activity.[4] Inhibition of these kinases can induce apoptosis and suppress tumor growth.

ROCK2 Inhibition and Anti-metastatic Potential: Recent studies have shown that pyrazolo[1,5-a]pyrimidine analogs can act as selective inhibitors of ROCK2, a kinase involved in cell motility and invasion.[3] By inhibiting ROCK2, these compounds can disrupt the cancer cell cytoskeleton and reduce the metastatic potential of aggressive cancers like triple-negative breast cancer.[3]

Tubulin Polymerization Inhibition: Some pyrazolo[1,5-a]pyrimidines have been found to inhibit tubulin polymerization, a mechanism shared with established chemotherapeutic agents.[5] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells.

Quantitative Data from Representative Pyrazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the in vitro efficacy of representative pyrazolo[1,5-a]pyrimidine derivatives from published studies. This data is provided to illustrate the potential potency range and spectrum of activity for this class of compounds.

Table 1: CDK Inhibition and Anti-proliferative Activity of Representative Pyrazolo[1,5-a]pyrimidines

Compound IDTarget Kinase(s)IC50 (nM)Mean GI50 (nM) in NCI-60 Cell Line PanelReference
BS-194 CDK2, CDK1, CDK93, 30, 90280[4]
Compound 6h CDK2, Tubulin6,370 (CDK2)7,010 (average)[5]
Compound 6q CDK23,41017,370 (average)[5]

Table 2: ROCK2 Inhibition by a Representative Pyrazolo[1,5-a]pyrimidine Derivative

Compound IDTarget KinaseIC50 (nM)Cell LineEffectReference
Compound 7u ROCK236.8MDA-MB-231Inhibition of cell migration and invasion[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by the test compound using flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound and DMSO

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the expression or phosphorylation status of key proteins in a signaling pathway of interest (e.g., CDK or ROCK pathways).

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-phospho-MYPT1, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells with lysis buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize protein levels.

Visualizations

The following diagrams illustrate potential experimental workflows and signaling pathways that may be modulated by this compound, based on the activity of related compounds.

G cluster_0 Cell Viability Workflow Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Assay MTT Assay Incubation (48-72h)->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Workflow for determining cell viability (IC50).

G cluster_1 Apoptosis Analysis Workflow Treat Cells Treat Cells Harvest Cells Harvest Cells Treat Cells->Harvest Cells Annexin V/PI Staining Annexin V/PI Staining Harvest Cells->Annexin V/PI Staining Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Quantify Apoptosis Quantify Apoptosis Flow Cytometry Analysis->Quantify Apoptosis

Workflow for the analysis of apoptosis induction.

G cluster_pathway Illustrative CDK Inhibition Pathway Compound Pyrazolo[1,5-a]pyrimidine Derivative CDK2_CyclinE CDK2/Cyclin E Compound->CDK2_CyclinE Inhibits Rb pRb CDK2_CyclinE->Rb Phosphorylates Arrest G1/S Arrest CDK2_CyclinE->Arrest E2F E2F Rb->E2F pRb_P pRb-P S_Phase S-Phase Progression E2F->S_Phase Activates

Potential inhibition of the CDK2/Rb pathway.

Conclusion

While this compound itself has not been extensively characterized as an anti-cancer agent in publicly available literature, the broader family of pyrazolo[1,5-a]pyrimidines demonstrates significant promise. The protocols and illustrative data provided herein offer a robust framework for initiating the investigation of this compound's potential efficacy against various cancer cell lines. Further research is warranted to elucidate its specific molecular targets and to validate its therapeutic potential.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von 7-Amino-2-methylpyrazolo[1,5-a]pyrimidin-6-carbonsäure

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Diese Unterlagen bieten detaillierte Anwendungshinweise und experimentelle Protokolle für die chemische Modifikation der 7-Amino-2-methylpyrazolo[1,5-a]pyrimidin-6-carbonsäure. Diese Verbindung dient als vielseitiges Grundgerüst (Scaffold) für die Synthese von Molekülbibliotheken, insbesondere für die Entdeckung von Inhibitoren der Dipeptidylpeptidase-IV (DPP-IV), einem wichtigen Zielmolekül bei der Behandlung von Typ-2-Diabetes.

Einleitung und Anwendungen

Das Pyrazolo[1,5-a]pyrimidin-Grundgerüst ist eine privilegierte Struktur in der medizinischen Chemie. Insbesondere Derivate der 7-Amino-2-methylpyrazolo[1,5-a]pyrimidin-6-carbonsäure haben als potenzielle Inhibitoren der Dipeptidylpeptidase-IV (DPP-IV) große Aufmerksamkeit erregt. DPP-IV ist ein Enzym, das die Inaktivierung von Inkretin-Hormonen wie dem Glucagon-like Peptide-1 (GLP-1) und dem Glukose-abhängigen insulinotropen Polypeptid (GIP) katalysiert. Durch die Hemmung der DPP-IV wird die Konzentration aktiver Inkretine erhöht, was zu einer gesteigerten glukoseabhängigen Insulinsekretion und einer unterdrückten Glukagonfreisetzung führt.[1][2][3] Dies macht DPP-IV-Inhibitoren zu einer wichtigen Klasse von Medikamenten zur Behandlung von Typ-2-Diabetes.[4][5][6]

Die Derivatisierung der Titelverbindung an der Carbonsäuregruppe (Position 6) und der Aminogruppe (Position 7) ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung der pharmakologischen Eigenschaften.

Derivatisierungsstrategien

Die Derivatisierung kann gezielt an zwei Hauptfunktionalitäten erfolgen: der Carbonsäuregruppe am C6-Atom und der primären Aminogruppe am C7-Atom.

G Struktur 7-Amino-2-methylpyrazolo[1,5-a]- pyrimidin-6-carbonsäure Carbonsaeure Carbonsäure-Derivatisierung (Position 6) Struktur->Carbonsaeure Reaktion an -COOH Aminogruppe Amino-Derivatisierung (Position 7) Struktur->Aminogruppe Reaktion an -NH2 Amide Amidbildung Carbonsaeure->Amide Ester Veresterung Carbonsaeure->Ester Acylierung Acylierung Aminogruppe->Acylierung Sulfonylierung Sulfonylierung Aminogruppe->Sulfonylierung Alkylierung Alkylierung Aminogruppe->Alkylierung G cluster_0 Reaktionsvorbereitung cluster_1 Reaktionsdurchführung cluster_2 Aufarbeitung und Reinigung Start 7-Amino-2-methylpyrazolo[1,5-a]- pyrimidin-6-carbonsäure + Amin (1.0 Äq.) + HATU (1.4 Äq.) in aprotischem Lsgm. (DMF, DCM) Base Zugabe von Base (DIPEA, Et3N, 2.3 Äq.) bei 0 °C Start->Base Reaktion Rühren bei Raumtemperatur (Reaktionskontrolle via DC/LC-MS) Base->Reaktion Aufarbeitung Wässrige Aufarbeitung (Extraktion mit EtOAc) Reaktion->Aufarbeitung Reinigung Säulenchromatographie (SiO2) Aufarbeitung->Reinigung Produkt Isoliertes Amid-Derivat Reinigung->Produkt G cluster_0 Nahrungsaufnahme cluster_1 Darm cluster_2 Blutkreislauf cluster_3 Pankreas Nahrung Nahrung (Glukose) Darm L-Zellen im Darm Nahrung->Darm stimuliert GLP1 Aktives GLP-1 Darm->GLP1 sezerniert DPP4 DPP-IV Enzym GLP1->DPP4 Substrat für Pankreas β-Zellen des Pankreas GLP1->Pankreas wirkt auf Inaktiv Inaktives GLP-1 DPP4->Inaktiv inaktiviert Inhibitor Pyrazolo[1,5-a]pyrimidin- Derivat (DPP-IV-Inhibitor) Inhibitor->DPP4 hemmt Insulin ↑ Insulinsekretion (glukoseabhängig) Pankreas->Insulin Glukagon ↓ Glukagonsekretion Pankreas->Glukagon Blutzucker ↓ Blutzuckerspiegel Insulin->Blutzucker Glukagon->Blutzucker verhindert Anstieg

References

Application Notes and Protocols for the Quantification of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyrimidine class. Molecules of this class are recognized for their diverse pharmacological activities, serving as scaffolds in the development of new therapeutic agents. Accurate and precise quantification of this molecule is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control.

These application notes provide detailed protocols for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The described methods are based on established analytical practices for structurally related compounds and serve as a starting point for method development and validation.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

The RP-HPLC-UV method provides a robust and widely accessible technique for the quantification of this compound in bulk drug substance and simple formulations. The method separates the analyte from potential impurities based on its polarity.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent (e.g., Methanol/Water) A->B C Prepare Calibration Standards B->C D Prepare QC Samples B->D E Inject Sample into HPLC System C->E Inject Standards D->E Inject QCs F Isocratic/Gradient Elution (C18 Column) E->F G UV Detection (e.g., 254 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: RP-HPLC-UV workflow for quantification.

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile and methanol

  • HPLC grade water (e.g., Milli-Q)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3. Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (v/v)

  • Elution Mode: Isocratic or gradient (to be optimized)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: To be determined by UV scan (e.g., 254 nm)

4. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent (e.g., 50:50 methanol:water).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Example Quantitative Data
ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Note: This is example data and should be established during method validation.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for quantifying low concentrations of the analyte in complex matrices such as plasma or tissue homogenates.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Add Internal Standard to Sample B Protein Precipitation or Solid Phase Extraction A->B C Evaporate & Reconstitute B->C D Inject into UPLC/HPLC C->D E Chromatographic Separation D->E F Electrospray Ionization (ESI) E->F G MRM Detection (Analyte & IS Transitions) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Peak Area Ratios H->I J Quantify using Calibration Curve I->J

Caption: LC-MS/MS workflow for bioanalysis.

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), if available. If not, a structurally similar compound can be used.

  • LC-MS grade solvents (acetonitrile, methanol, water)

  • LC-MS grade formic acid or ammonium formate

  • Human or animal plasma (matrix for calibration standards)

2. Instrumentation:

  • UPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 column suitable for UPLC/HPLC

3. LC-MS/MS Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Optimized to provide good peak shape and separation.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions: To be determined by infusion of the analyte. For example:

    • Analyte: m/z [M+H]⁺ → fragment ion

    • Internal Standard: m/z [M+H]⁺ → fragment ion

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 10 µL of internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Use a weighted (1/x²) linear regression.

  • Calculate the concentration of the analyte in the samples from the calibration curve.

Example Quantitative Data
ParameterResult
Linearity (R²)> 0.995
Range0.1 - 100 ng/mL
Precision (%RSD)< 15%
Accuracy (% Bias)± 15%
Limit of Quantification (LOQ)0.1 ng/mL
Matrix EffectTo be assessed during validation
Note: This is example data and should be established during method validation.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method suitable for the quantification of the analyte in pure form or in simple formulations with no interfering substances. The absorption spectra of pyrazolo[1,5-a]pyrimidines are known to be dependent on the substituent groups.

Experimental Workflow

UVVis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Suitable Solvent (e.g., Ethanol, Methanol) A->B C Prepare Calibration Standards B->C D Prepare Sample Solutions B->D F Measure Absorbance of Standards and Samples at λmax C->F Measure Standards D->F Measure Samples E Determine λmax E->F G Construct Calibration Curve (Absorbance vs. Concentration) F->G H Calculate Analyte Concentration G->H

Caption: UV-Vis spectrophotometry quantification workflow.

Detailed Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or a suitable buffer)

2. Instrumentation:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

3. Method:

  • Determination of λmax: Prepare a solution of the analyte (e.g., 10 µg/mL) and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Studies on similar pyrazolopyrimidines suggest absorption bands between 340-440 nm.

  • Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL). Measure the absorbance of each standard at the determined λmax using the solvent as a blank. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the sample in the same solvent to obtain an absorbance reading within the range of the calibration curve. Measure the absorbance at λmax and determine the concentration from the calibration curve.

Example Quantitative Data
ParameterResult
λmaxTo be determined (e.g., ~350 nm)
Linearity (R²)> 0.998
Range2 - 10 µg/mL
Molar Absorptivity (ε)To be determined
Note: This is example data and should be established during method validation.

Disclaimer

The protocols and data presented in these application notes are intended as a starting point and a guide. All analytical methods must be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure they are suitable for their intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision, limit of detection, limit of quantification, and robustness.

Application Notes and Protocols for High-Throughput Screening of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a privileged structure for targeting ATP-binding sites in various enzymes, particularly protein kinases.[1][2][3] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them a major class of drug targets.[4][5][6] This document provides detailed protocols for the high-throughput screening (HTS) of this compound as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

The pyrazolopyrimidine core has been successfully utilized in the development of inhibitors for a variety of kinases, including mTOR, HDAC, PIM-1, and CDKs.[1][7][8] The protocols outlined below describe a robust luminescence-based assay suitable for HTS campaigns to identify and characterize inhibitors of CDK2.

Target Pathway: CDK2 and Cell Cycle Regulation

Cyclin-Dependent Kinase 2 (CDK2), in association with its regulatory partners Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells where its activity is often dysregulated.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase cluster_Inhibitor Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 pRB pRB CyclinD_CDK46->pRB Phosphorylates CyclinD_CDK46->pRB E2F E2F pRB->E2F Inhibits pRB->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription of Cyclin E CyclinE_CDK2->pRB Hyper-phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication Maintains Inhibitor 7-Amino-2-methylpyrazolo [1,5-a]pyrimidine-6-carboxylic acid Inhibitor->CyclinE_CDK2 Inhibits Inhibitor->CyclinA_CDK2 Inhibits

Caption: Simplified diagram of the CDK2 signaling pathway in cell cycle progression.

High-Throughput Screening Protocol: Luminescence-Based Kinase Assay

This protocol is designed for a high-throughput format (384-well plates) to screen for inhibitors of CDK2/Cyclin A activity. The assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in luminescence indicates higher kinase activity, while a high luminescence signal suggests inhibition.

Materials and Reagents
  • Enzyme: Recombinant human CDK2/Cyclin A

  • Substrate: Histone H1 peptide

  • ATP: Adenosine 5'-triphosphate

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: Known CDK2 inhibitor (e.g., Roscovitine)

  • Assay Buffer: Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Detection Reagent: Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Plates: White, opaque 384-well assay plates

  • Instrumentation: Liquid handler, plate reader with luminescence detection capabilities

Experimental Workflow

HTS_Workflow start Start: Prepare Reagents dispense_compounds Dispense Test Compound, Positive Control, and DMSO (Vehicle) to 384-well plate start->dispense_compounds add_enzyme Add CDK2/Cyclin A Enzyme to all wells dispense_compounds->add_enzyme incubate1 Incubate at Room Temperature for 15 minutes add_enzyme->incubate1 initiate_reaction Initiate Kinase Reaction by adding ATP and Substrate Mix incubate1->initiate_reaction incubate2 Incubate at Room Temperature for 60 minutes initiate_reaction->incubate2 add_detection Add Luminescence Detection Reagent incubate2->add_detection incubate3 Incubate at Room Temperature for 10 minutes add_detection->incubate3 read_plate Read Luminescence on a Plate Reader incubate3->read_plate analyze_data Data Analysis: Calculate % Inhibition and IC50 values read_plate->analyze_data end End: Identify Hits analyze_data->end

Caption: Experimental workflow for the high-throughput screening of CDK2 inhibitors.

Detailed Protocol
  • Compound Plating:

    • Prepare serial dilutions of this compound and the positive control (Roscovitine) in DMSO.

    • Using a liquid handler, dispense 50 nL of each compound dilution, positive control, or DMSO (vehicle control) into the appropriate wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a solution of CDK2/Cyclin A in assay buffer at a 2X final concentration.

    • Add 5 µL of the enzyme solution to each well of the assay plate.

  • Pre-incubation:

    • Centrifuge the plate briefly to mix.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X substrate/ATP mixture in assay buffer. The final ATP concentration should be at or near the Km for CDK2.

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

  • Kinase Reaction Incubation:

    • Centrifuge the plate briefly.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Prepare the luminescence detection reagent according to the manufacturer's instructions.

    • Add 10 µL of the detection reagent to each well to stop the kinase reaction and generate the luminescent signal.

  • Final Incubation and Plate Reading:

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

    • Read the luminescence intensity on a compatible plate reader.

Data Analysis
  • Percentage Inhibition Calculation:

    • The percentage of inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (Luminescence_test_compound - Luminescence_high_activity) / (Luminescence_low_activity - Luminescence_high_activity)

    • Luminescence_high_activity corresponds to the DMSO (vehicle) control wells.

    • Luminescence_low_activity corresponds to the positive control (e.g., Roscovitine) wells at a concentration that fully inhibits the enzyme.

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Quantitative Data Summary

The following table presents hypothetical data for the inhibition of CDK2/Cyclin A by this compound and a reference compound, Roscovitine.

CompoundTargetAssay TypeIC50 (µM) [Hypothetical]
This compoundCDK2/Cyclin ALuminescence0.85
Roscovitine (Positive Control)CDK2/Cyclin ALuminescence0.20

Conclusion

The provided application notes and protocols describe a comprehensive framework for the high-throughput screening of this compound as a potential CDK2 inhibitor. The luminescence-based assay is a robust, sensitive, and scalable method suitable for identifying and characterizing novel kinase inhibitors in a drug discovery setting. Further studies, including selectivity profiling against a panel of other kinases and cell-based assays, are recommended for promising hit compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Our aim is to facilitate a more efficient and higher-yielding experimental workflow.

Troubleshooting Guides

This section addresses specific issues that users might encounter during the synthesis, categorized by the reaction stage.

Issue 1: Low Yield in Ethyl 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Synthesis (Step 1)

Question: I am experiencing a low yield during the cyclocondensation of 3-amino-5-methylpyrazole with ethyl 2-cyano-3-ethoxyacrylate. What are the potential causes and how can I improve the yield?

Answer: Low yields in this key step can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials:

    • 3-Amino-5-methylpyrazole: Impurities can significantly hinder the reaction. Ensure it is of high purity. If necessary, recrystallize from a suitable solvent like toluene or ethanol.

    • Ethyl 2-cyano-3-ethoxyacrylate: This reagent can degrade over time. Use freshly prepared or commercially available high-purity reagent. Check for any discoloration or change in physical state.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. While ethanol or acetic acid are commonly used, a higher boiling point solvent like n-butanol or dimethylformamide (DMF) can be beneficial if the reaction is sluggish at lower temperatures.

    • Catalyst: This reaction can be catalyzed by either acid or base. If using an acidic catalyst (e.g., a few drops of acetic acid or p-toluenesulfonic acid), ensure it is not in excess, which can lead to side reactions. For base catalysis, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is preferred to avoid unwanted reactions with the ester group.

    • Temperature and Reaction Time: The reaction often requires heating. Refluxing is a common practice. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, consider increasing the temperature (if the solvent allows) or extending the reaction time.

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines. If available, this is a highly recommended alternative to conventional heating.

  • Work-up and Purification:

    • Product Precipitation: Upon cooling the reaction mixture, the product may precipitate. Ensure complete precipitation by cooling to a low temperature (e.g., 0-4 °C).

    • Recrystallization: The crude product may contain unreacted starting materials or side products. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) is often necessary to obtain the pure ester.

Issue 2: Incomplete Hydrolysis of Ethyl Ester to Carboxylic Acid (Step 2)

Question: My hydrolysis of ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is not going to completion, and I am isolating a mixture of the ester and the carboxylic acid. What should I do?

Answer: Incomplete hydrolysis is a common issue. Here are some troubleshooting steps:

  • Reaction Conditions:

    • Base Concentration: Ensure a sufficient molar excess of the base (e.g., sodium hydroxide or potassium hydroxide) is used. A 2-3 fold excess is typically recommended.

    • Solvent: A mixture of water and a co-solvent like ethanol or methanol is often used to ensure the solubility of the ester. The ratio can be adjusted to improve solubility.

    • Temperature and Reaction Time: Saponification can be slow at room temperature. Heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the rate of hydrolysis. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up Procedure:

    • Acidification: After the hydrolysis is complete, the reaction mixture needs to be carefully acidified to precipitate the carboxylic acid. Use a dilute acid (e.g., 1M HCl or acetic acid) and add it slowly while stirring and cooling the mixture in an ice bath. The final pH should be acidic enough to ensure complete protonation of the carboxylate.

    • Product Isolation: The precipitated carboxylic acid should be collected by filtration and washed thoroughly with cold water to remove any inorganic salts.

Issue 3: Formation of Side Products

Question: I am observing unexpected spots on my TLC plate. What are the possible side products in this synthesis?

Answer: The formation of isomers is a common side reaction in the synthesis of pyrazolo[1,5-a]pyrimidines.

  • Isomer Formation: Depending on the reaction conditions, the cyclization can sometimes lead to the formation of the isomeric 5-aminopyrazolo[1,5-a]pyrimidine. This is often favored under certain pH and temperature conditions. Careful control of the reaction parameters is crucial. The regioselectivity can often be influenced by the choice of the 1,3-bielectrophilic reagent.

  • Purification: If isomers are formed, they can often be separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol).

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: The overall yield for the two-step synthesis can vary significantly depending on the optimization of the reaction conditions. A yield of 60-70% for the cyclocondensation step to the ethyl ester and a yield of 80-90% for the hydrolysis step are considered good. Therefore, an overall yield in the range of 48-63% is achievable.

Q2: How can I confirm the structure of my final product?

A2: The structure of this compound can be confirmed by a combination of spectroscopic techniques, including:

  • ¹H NMR: To identify the different types of protons and their connectivity.

  • ¹³C NMR: To identify the different carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amino (N-H) and carboxylic acid (C=O and O-H) groups.

Q3: Can I use a different starting material instead of ethyl 2-cyano-3-ethoxyacrylate?

A3: Yes, other 1,3-bielectrophilic reagents can be used, such as diethyl ethoxymethylenemalonate. The choice of the reagent can influence the regioselectivity and the reaction conditions required.

Experimental Protocols

Step 1: Synthesis of Ethyl 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-5-methylpyrazole (1.0 eq) in ethanol.

  • Add ethyl 2-cyano-3-ethoxyacrylate (1.0-1.2 eq) to the solution.

  • Add a catalytic amount of a base, such as triethylamine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to afford pure ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

Step 2: Synthesis of this compound

Methodology:

  • Suspend ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir until the hydrolysis is complete (monitor by TLC). This usually takes 2-4 hours.

  • Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of 3-4.

  • The carboxylic acid will precipitate as a solid.

  • Collect the product by filtration, wash it thoroughly with cold water, and dry it under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which can be used as a reference for optimizing the synthesis of the target compound.

StepReactantsSolventCatalystTemperature (°C)Time (h)Yield (%)
13-Amino-5-methylpyrazole, Ethyl 2-cyano-3-ethoxyacrylateEthanolTriethylamineReflux4-860-75
13-Amino-5-methylpyrazole, Diethyl ethoxymethylenemalonateAcetic AcidNoneReflux6-1255-70
2Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylateEthanol/WaterNaOH50-602-480-95

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis start1 3-Amino-5-methylpyrazole + Ethyl 2-cyano-3-ethoxyacrylate reaction1 Cyclocondensation (Ethanol, Triethylamine, Reflux) start1->reaction1 workup1 Cooling & Filtration reaction1->workup1 purification1 Recrystallization (Ethanol) workup1->purification1 product1 Ethyl 7-Amino-2-methylpyrazolo[1,5-a] pyrimidine-6-carboxylate purification1->product1 start2 Ethyl Ester Intermediate product1->start2 reaction2 Hydrolysis (NaOH, Ethanol/Water, 50-60°C) start2->reaction2 workup2 Acidification & Filtration reaction2->workup2 product2 7-Amino-2-methylpyrazolo[1,5-a] pyrimidine-6-carboxylic acid workup2->product2

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

troubleshooting_yield cluster_purity Starting Material Purity cluster_conditions Reaction Conditions cluster_workup Work-up/Purification decision decision issue issue solution solution start Start Synthesis check_yield Low Yield? start->check_yield purity_ok Purity OK? check_yield->purity_ok Yes purify_sm Recrystallize/ Use fresh reagents purity_ok->purify_sm No conditions_ok Conditions Optimal? purity_ok->conditions_ok Yes purify_sm->start optimize Adjust Solvent/ Catalyst/ Temp./Time conditions_ok->optimize No workup_ok Work-up Efficient? conditions_ok->workup_ok Yes optimize->start microwave Consider Microwave Irradiation optimize->microwave microwave->start optimize_workup Optimize Precipitation/ Recrystallization workup_ok->optimize_workup No end Successful Synthesis workup_ok->end Yes optimize_workup->start

Caption: Troubleshooting guide for low yield in pyrazolo[1,5-a]pyrimidine synthesis.

Technical Support Center: 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, such as 5-amino-3-methylpyrazole and diethyl ethoxymethylenemalonate (or similar reagents), side-products from incomplete cyclization or alternative reaction pathways, and residual solvents. The presence of a dimeric byproduct formed via intermolecular condensation is also a possibility.

Q2: What is the general solubility profile of this compound?

A2: this compound is expected to have poor solubility in water and nonpolar organic solvents. It typically exhibits moderate solubility in polar aprotic solvents like DMSO and DMF, and some solubility in lower alcohols like methanol or ethanol, especially upon heating. Its solubility in aqueous solutions is pH-dependent due to the presence of both an amino group and a carboxylic acid group.

Q3: Can I use normal-phase column chromatography for purification?

A3: Due to its polar nature and potential for strong interaction with silica gel, normal-phase chromatography can be challenging. Tailing of the product peak is a common issue. Reverse-phase chromatography is often a more suitable alternative. If normal-phase chromatography is necessary, consider using a polar mobile phase or treating the silica gel with a small amount of a basic modifier like triethylamine.

Q4: Is recrystallization a viable purification method?

A4: Yes, recrystallization can be an effective method for purifying this compound, provided a suitable solvent system is identified. The challenge often lies in finding a single solvent that provides good solubility at high temperatures and poor solubility at room temperature. Solvent mixtures are often required.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of product during recrystallization.The chosen solvent or solvent system is too effective at room temperature, leading to product remaining in the mother liquor.- Test a range of solvent systems to find one with a steep solubility curve. - Cool the crystallization mixture to a lower temperature (e.g., 0-4°C) before filtration. - Concentrate the mother liquor and attempt a second crop of crystals.
Product is lost during chromatographic purification.The compound is irreversibly adsorbed onto the stationary phase (e.g., silica gel).- Switch to a less active stationary phase like alumina or a bonded-phase silica. - For normal-phase chromatography, add a competitive polar solvent (e.g., methanol) or a modifier (e.g., triethylamine) to the mobile phase. - Consider using reverse-phase chromatography.
Low recovery after aqueous workup and extraction.The compound's solubility in the aqueous layer is higher than expected, or its solubility in the organic extraction solvent is low.- Adjust the pH of the aqueous layer to the isoelectric point of the molecule to minimize its solubility in water before extraction. - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. - Perform multiple extractions with smaller volumes of the organic solvent.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Persistent presence of starting materials in the final product.Incomplete reaction or co-precipitation/co-crystallization of starting materials with the product.- Optimize the reaction conditions (e.g., reaction time, temperature) to ensure complete conversion. - Choose a recrystallization solvent that selectively dissolves the starting materials while having low solubility for the product at room temperature. - Employ a chromatographic method with sufficient resolution to separate the product from the starting materials.
Discoloration of the final product (e.g., yellow or brown tint).Presence of colored impurities, possibly from side reactions or degradation.- Treat a solution of the crude product with activated charcoal before recrystallization. - Optimize the purification method to remove the colored impurity, which may require testing different chromatographic conditions or recrystallization solvents.
Broad or multiple peaks in HPLC analysis.The presence of isomers or closely related impurities.- Optimize the HPLC method to improve peak separation (e.g., change the mobile phase composition, gradient, or column chemistry). - Consider preparative HPLC for challenging separations. - Re-evaluate the synthetic route to minimize the formation of isomers.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System
  • Solvent Screening: Begin by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Common solvents to screen include methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent in which it is soluble (e.g., a mixture of ethanol and water).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Purification by Acid-Base Precipitation

This method is based on the amphoteric nature of the molecule.

  • Dissolution in Base: Suspend the crude product in water and add a sufficient amount of an aqueous base (e.g., 1M NaOH) dropwise until the solid completely dissolves, forming the sodium salt.

  • Filtration: Filter the basic solution to remove any base-insoluble impurities.

  • Precipitation: Slowly add an aqueous acid (e.g., 1M HCl) dropwise to the clear filtrate with stirring. The this compound will precipitate out as the pH approaches its isoelectric point.

  • pH Adjustment: Monitor the pH and continue adding acid until the precipitation is complete. Avoid making the solution too acidic, as this could lead to the formation of the hydrochloride salt, which may have different solubility.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Visualizing Purification Workflows

Purification_Workflow cluster_recrystallization Recrystallization Workflow cluster_acid_base Acid-Base Precipitation Workflow recryst_start Crude Product dissolve Dissolve in Hot Solvent recryst_start->dissolve 1 hot_filter Hot Filtration dissolve->hot_filter 2 cool Cool to Crystallize hot_filter->cool 3 filter_wash Filter and Wash cool->filter_wash 4 dry_recryst Dry Pure Product filter_wash->dry_recryst 5 ab_start Crude Product dissolve_base Dissolve in Aqueous Base ab_start->dissolve_base A filter_base Filter dissolve_base->filter_base B precipitate_acid Precipitate with Aqueous Acid filter_base->precipitate_acid C filter_wash_ab Filter and Wash precipitate_acid->filter_wash_ab D dry_ab Dry Pure Product filter_wash_ab->dry_ab E

Caption: General workflows for purification by recrystallization and acid-base precipitation.

Troubleshooting_Logic cluster_yield_solutions Yield Improvement Strategies cluster_purity_solutions Purity Enhancement Strategies start Purification Outcome low_yield Low Yield - Recrystallization Loss - Chromatographic Loss - Extraction Loss start->low_yield purity_issue Purity Issue - Starting Materials Present - Discoloration - Multiple HPLC Peaks start->purity_issue recryst_sol Optimize Recrystallization Solvent/Temperature low_yield->recryst_sol Symptom: Recrystallization Loss chrom_sol Change Stationary/Mobile Phase low_yield->chrom_sol Symptom: Chromatographic Loss extract_sol Adjust pH / Use More Polar Solvent low_yield->extract_sol Symptom: Extraction Loss sm_sol Optimize Reaction / Choose Selective Solvent purity_issue->sm_sol Symptom: Starting Materials Present color_sol Activated Charcoal Treatment purity_issue->color_sol Symptom: Discoloration hplc_sol Optimize HPLC Method / Preparative HPLC purity_issue->hplc_sol Symptom: Multiple HPLC Peaks

Caption: Troubleshooting logic for common purification challenges.

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

This technical support guide provides essential information on the stability and storage of this compound, along with troubleshooting for common issues encountered during its handling and use in research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry place.[1] It is also advisable to protect it from direct sunlight.[1] See the table below for a summary of recommended storage conditions.

Q2: What is the appearance of this compound?

This compound is typically a light yellow solid.[1] Any significant deviation from this appearance, such as discoloration or clumping, may indicate degradation or contamination.

Q3: Is this compound sensitive to air or moisture?

While specific data is limited, as a good laboratory practice for carboxylic acids and amino-substituted heterocyclic compounds, it is recommended to minimize exposure to air and moisture. The amino group can be susceptible to oxidation, and the compound can be hygroscopic. Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

Q4: Can I store the compound in solution?

If you need to store the compound in solution, it is best to prepare fresh solutions for each experiment. If short-term storage is necessary, use an anhydrous, aprotic solvent and store at -20°C or below. The stability in solution is highly dependent on the solvent, pH, and storage temperature. Aqueous solutions, especially under acidic or basic conditions, may lead to hydrolysis.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results (e.g., loss of activity) Compound degradation- Verify the storage conditions. - Perform a purity analysis (e.g., HPLC, LC-MS) on your sample. - Use a fresh, unopened sample if degradation is suspected.
Change in physical appearance (e.g., color change from light yellow to brown) Oxidation or contamination- Discard the sample if significant discoloration is observed. - Ensure the container is properly sealed and stored away from light and heat.
Poor solubility Incorrect solvent or degraded material- Confirm the appropriate solvent for your application. - Gentle heating or sonication may aid dissolution. - If solubility remains an issue, consider the possibility of compound degradation leading to less soluble byproducts.
Inconsistent results between batches Lot-to-lot variability or improper storage of one batch- Always record the lot number of the compound used in your experiments. - If you suspect batch variability, obtain a certificate of analysis for each lot. - Ensure consistent storage conditions for all batches.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommendation Rationale
Temperature Cool place (<15°C recommended)To minimize the rate of potential degradation reactions.
Atmosphere Tightly sealed container, preferably under inert gas (Argon or Nitrogen) for long-term storage.To prevent oxidation and moisture absorption.
Light Store in the dark or in an amber vial.To prevent photodegradation.
Physical State SolidStorage in solution is not recommended for long-term stability.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid in a clean, dry vial.

  • Add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO, DMF) to achieve the target concentration.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for short-term storage. For long-term storage, flash-freeze the aliquots in liquid nitrogen before transferring to -80°C.

Protocol 2: Assessment of Compound Purity by HPLC

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Sample Preparation: Prepare a solution of your this compound sample in a suitable solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the C18 HPLC column with the initial mobile phase conditions.

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Run a gradient elution method to separate the main compound from any potential impurities.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas to determine the purity of the compound. A significant decrease in the main peak area or the appearance of new peaks over time can indicate degradation.

Visualizations

G cluster_0 Troubleshooting Workflow start Unexpected Experimental Results check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->purity_analysis degradation_suspected Degradation Suspected? purity_analysis->degradation_suspected new_sample Use a Fresh, Unopened Sample results_ok Results Consistent? new_sample->results_ok contact_support Contact Technical Support results_ok->start Yes, issue resolved results_ok->contact_support No degradation_suspected->new_sample Yes degradation_suspected->contact_support No

Caption: Troubleshooting workflow for unexpected experimental results.

G cluster_1 Potential Degradation Pathways parent 7-Amino-2-methylpyrazolo[1,5-a] pyrimidine-6-carboxylic acid hydrolysis Hydrolysis Products (e.g., ring opening) parent->hydrolysis Moisture, Acid/Base oxidation Oxidation of Amino Group parent->oxidation Air (Oxygen) photodecomposition Photodegradation Products parent->photodecomposition UV Light

Caption: Potential degradation pathways for the compound.

References

Overcoming solubility problems with 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound, like many pyrazolopyrimidine derivatives, is expected to exhibit poor solubility in aqueous solutions at neutral pH but higher solubility in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1][2] Its structure contains both a basic amino group and an acidic carboxylic acid group, meaning its solubility is highly dependent on the pH of the solution.[3][4]

Q2: Why is my compound not dissolving in water?

A2: The limited aqueous solubility at neutral pH is likely due to the compound's crystalline structure and intermolecular hydrogen bonding. At its isoelectric point, the molecule exists as a zwitterion with no net charge, which can lead to reduced solubility.[3][5] To improve aqueous solubility, pH adjustment is a primary strategy.

Q3: In which organic solvents can I dissolve the compound?

A3: Pyrazolopyrimidine derivatives are generally soluble in polar aprotic solvents.[1] We recommend starting with DMSO or DMF. For subsequent experiments where these solvents may be incompatible, consider less common solvents, but always perform a small-scale test first.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is significantly influenced by pH due to its amphoteric nature.[3][4]

  • Acidic pH (low pH): The amino group will be protonated (-NH3+), increasing the overall positive charge and enhancing solubility in aqueous acidic solutions.

  • Alkaline pH (high pH): The carboxylic acid group will be deprotonated (-COO-), increasing the overall negative charge and enhancing solubility in aqueous alkaline solutions.

  • Isoelectric Point (pI): At a specific intermediate pH (the pI), the net charge of the molecule is zero, and solubility is typically at its minimum.[3]

Q5: Are there any known applications for this compound?

A5: While specific applications for the carboxylic acid are still under investigation, the corresponding carboxamide, 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, has been studied as a potential inhibitor of dipeptidyl peptidase-IV (DPP-IV).[6] DPP-IV inhibitors are a class of drugs used to treat type 2 diabetes. This suggests that the parent carboxylic acid is a key intermediate in the synthesis of potentially bioactive compounds.

Troubleshooting Guide

This guide provides systematic steps to address common solubility issues.

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

dot

A Precipitation in Aqueous Buffer B Initial Dissolution in Organic Solvent (e.g., DMSO) C High Final Concentration of Organic Solvent A->C Possible Cause D pH of Aqueous Buffer is near the Compound's pI A->D Possible Cause E Low Temperature A->E Possible Cause B->A Leads to F Reduce Organic Solvent Concentration C->F Solution G Adjust Buffer pH D->G Solution H Increase Temperature E->H Solution J Successful Dissolution F->J G->J H->J I Use a Co-solvent I->J Alternative

Caption: Troubleshooting workflow for precipitation in aqueous buffers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol
High concentration of organic solvent in the final aqueous solution. Reduce the final concentration of the organic solvent.Prepare a more concentrated stock solution in the organic solvent (e.g., 100 mM in DMSO). This allows for a smaller volume to be added to the aqueous buffer, keeping the final organic solvent concentration low (ideally <1%).
The pH of the aqueous buffer is near the isoelectric point (pI) of the compound. Adjust the pH of the final solution.For this amino acid derivative, solubility is expected to be higher at acidic or basic pH.[3][4] Try adjusting the buffer pH to be at least 2 units away from the predicted pI. For example, try a buffer at pH 3-4 or pH 8-9.
The experiment is being conducted at a low temperature. Gently warm the solution.Increasing the temperature can enhance the solubility of many compounds. Try warming the solution to 37°C with gentle agitation. However, be cautious of potential compound degradation at elevated temperatures.
Insufficient solubilizing agents. Incorporate surfactants or polymers.For in vitro assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (e.g., 0.01-0.1%) to aid in solubilization.[1]
Issue 2: Difficulty dissolving the compound in any solvent.

dot

A Compound Insoluble B Particle Size Too Large A->B Possible Cause C Incorrect Solvent Choice A->C Possible Cause D Compound is in a Stable Crystalline Form A->D Possible Cause E Sonication B->E Solution F Test a Range of Solvents C->F Solution G pH Modification D->G Solution H Use of Co-solvents D->H Alternative Solution I Successful Dissolution E->I F->I G->I H->I

Caption: Troubleshooting workflow for general insolubility.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Protocol
Large particle size. Reduce particle size.Use sonication to break up solid aggregates and increase the surface area available for solvation. A brief sonication in an ultrasonic bath for 5-10 minutes can be effective.
Inappropriate solvent. Test a broader range of solvents.If DMSO and DMF are not effective, consider other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or polar protic solvents like ethanol or methanol, although solubility may be lower in the latter.
Highly stable crystal lattice. Convert to a salt form.Reacting the carboxylic acid with a base (e.g., sodium hydroxide or potassium hydroxide) will form a more soluble salt. Similarly, reacting the amino group with an acid (e.g., hydrochloric acid) will also produce a more soluble salt. This is a common strategy for improving the aqueous solubility of ionizable compounds.
Amorphous vs. Crystalline Form. Consider formulation strategies.Amorphous forms of a compound are generally more soluble than their crystalline counterparts.[2] Techniques like creating solid dispersions with polymers (e.g., PVP, PEG) can help maintain the compound in a more soluble amorphous state.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Aqueous Solubility
  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

Analytical Method: HPLC-UV for Quantification
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point for pyrazolopyrimidine derivatives.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the λmax of the compound by scanning a dilute solution with a UV-Vis spectrophotometer. Pyrimidine derivatives often have strong absorbance in the 250-280 nm range.[7]

  • Standard Curve: Prepare a series of known concentrations of the compound in the mobile phase to generate a standard curve for accurate quantification.

Data Presentation

Table 1: Factors Influencing the Solubility of this compound
Factor Effect on Solubility Recommendations for Enhancement
pH Highly dependent; minimal at pI, higher at acidic and basic pH.[3][4]Adjust pH to be at least 2 units away from the isoelectric point.
Temperature Generally increases with increasing temperature.Gentle warming (e.g., to 37°C) can aid dissolution.
Particle Size Smaller particles have a larger surface area and dissolve faster.Sonication or micronization can increase the dissolution rate.
Crystalline Form Amorphous form is typically more soluble than crystalline forms.[2]Consider solid dispersion formulations to stabilize the amorphous state.[1]
Co-solvents Can increase solubility by reducing the polarity of the solvent system.Use of water-miscible organic solvents (e.g., ethanol, PEG 400) can improve solubility.
Surfactants Can increase apparent solubility above the critical micelle concentration.[8]Use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations.[1]

Signaling Pathway

As the carboxamide derivative of this compound is a known DPP-IV inhibitor, the following diagram illustrates the relevant signaling pathway in the context of glucose metabolism.

dot

DPP4_Signaling_Pathway cluster_0 Intestinal L-Cell cluster_1 Bloodstream cluster_2 Pancreatic β-Cell cluster_3 Target Tissues (Muscle, Adipose) Ingestion Food Ingestion GLP1 GLP-1 (Active) Ingestion->GLP1 Stimulates Secretion DPP4 DPP-4 Enzyme GLP1->DPP4 GLP1_Receptor GLP-1 Receptor GLP1->GLP1_Receptor Binds to GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive Degradation Inhibitor 7-Amino-2-methylpyrazolo[1,5-a] pyrimidine-6-carboxamide (DPP-4 Inhibitor) Inhibitor->DPP4 Inhibits Insulin Insulin Secretion GLP1_Receptor->Insulin Stimulates Glucose_Uptake Glucose Uptake Insulin->Glucose_Uptake Promotes

Caption: DPP-4 inhibition pathway for glucose control.

References

Technical Support Center: Investigating Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the off-target effects of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is not currently available in published literature. The following troubleshooting guides and FAQs are based on the known activities of the broader class of pyrazolo[1,5-a]pyrimidine compounds, which are recognized as a "privileged scaffold" in medicinal chemistry for targeting various enzymes.[1] The potential off-target profile of a specific compound is highly dependent on its intended primary target and unique structural modifications.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets for compounds with a pyrazolo[1,5-a]pyrimidine core?

A1: The pyrazolo[1,5-a]pyrimidine scaffold is versatile and has been used to develop inhibitors for several important classes of enzymes.[1][2] The most prominent targets include:

  • Protein Kinases: This is the largest group, with inhibitors developed for Casein Kinase 2 (CK2), various Receptor Tyrosine Kinases (RTKs) like EGFR and Trk, as well as cyclin-dependent kinases (CDKs), B-Raf, and MEK.[2][3]

  • Dipeptidyl Peptidase-IV (DPP-IV): The approved anti-diabetic drug Anagliptin features a pyrazolo[1,5-a]pyrimidine core.[1]

Q2: My experiment with a pyrazolo[1,5-a]pyrimidine-based compound is showing an unexpected phenotype. Could this be due to off-target effects?

A2: Yes, unexpected biological responses are often attributable to a compound's interaction with unintended molecular targets.[4] Kinase inhibitors, in particular, are known for having off-target effects due to the highly conserved nature of the ATP-binding site across the human kinome.[5][6] Depending on the primary target of your specific compound, these off-target effects can vary significantly.

Q3: If my compound is designed as a Casein Kinase 2 (CK2) inhibitor, what are its likely off-targets?

A3: While some pyrazolo[1,5-a]pyrimidine derivatives can be highly selective for CK2, off-target inhibition is a known issue for many CK2 inhibitors.[5][7] The clinical-grade CK2 inhibitor CX-4945 (silmitasertib), for example, has been shown to inhibit other kinases, particularly from the CMGC family.[6] Potential off-targets for a pyrazolo[1,5-a]pyrimidine-based CK2 inhibitor could include:

  • CLKs (Cdc2-like kinases): CX-4945 has shown strong inhibitory activity against CLK2.[6]

  • PIM kinases: Off-target PIM inhibition has been observed in selectivity studies of CK2 inhibitors.[6]

  • DAPK (Death-associated protein kinase): Some selective pyrazolo[1,5-a]pyrimidine inhibitors of CK2 also show nanomolar activity for DAPK2 and DAPK3.[6]

Q4: What are the common off-target effects for pyrazolo[1,5-a]pyrimidine-based Receptor Tyrosine Kinase (RTK) inhibitors?

A4: RTK inhibitors are a major class of anti-cancer drugs, but they often inhibit multiple kinases.[8][9] Off-target effects can lead to both toxicity and, in some cases, beneficial polypharmacology. Common off-targets depend on the specific RTK being targeted (e.g., EGFR, VEGFR, Trk). For example, inhibitors targeting the EGFR signaling pathway may have off-target effects on other RTKs like HER2 or downstream kinases.[10] This can lead to side effects such as skin and gastrointestinal toxicities.[10]

Q5: If my compound is a DPP-IV inhibitor, what kind of off-target effects or side effects should I be aware of?

A5: DPP-IV inhibitors (gliptins) are generally well-tolerated. However, their mechanism of action involves prolonging the activity of multiple bioactive peptides beyond just incretins (GLP-1, GIP), which can lead to various effects.[11][12] Potential side effects and off-target concerns include:

  • Immune modulation: DPP-IV (also known as CD26) is expressed on lymphocytes and plays a role in T-cell activation. Its inhibition can have immunomodulatory effects.[13]

  • Pancreatitis: An increased risk of pancreatitis has been associated with some DPP-IV inhibitors.[14]

  • Joint pain: Severe joint pain has been reported as a side effect.[14]

  • Bullous Pemphigoid: An increased risk of this autoimmune skin condition has been linked to DPP-IV inhibitor use, particularly with vildagliptin.[13] Some research suggests this could be due to off-target inhibition of DPP8 and DPP9.[13]

Troubleshooting Guides

Issue 1: Inconsistent or Unexplained Cellular Assay Results

You are observing cellular effects (e.g., apoptosis, cell cycle arrest) that are not consistent with the known function of the intended primary target.

Troubleshooting Steps:

  • Confirm Primary Target Engagement: First, verify that your compound is engaging its intended target in your cellular model at the concentrations used. A cellular thermal shift assay (CETSA) or a target-specific phosphorylation assay (e.g., Western blot for a downstream substrate) can be used.

  • Hypothesize Off-Targets: Based on the observed phenotype and the compound's structural class (pyrazolo[1,5-a]pyrimidine), hypothesize potential off-targets. If you suspect CK2 inhibition, the phenotype might be related to apoptosis or cell proliferation.[5][15] If you suspect broader kinase inhibition, the effects could be widespread.

  • Perform a Kinase Selectivity Screen: The most direct way to identify off-target kinases is to perform a broad in vitro kinase screen. This will provide an inhibition profile against a large panel of kinases.

  • Validate Key Off-Targets: If the screen identifies potent off-targets, validate their role in the observed phenotype using orthogonal approaches. For example, use siRNA/shRNA to knock down the suspected off-target kinase and see if it replicates the compound's effect.

Issue 2: Unexpected Toxicity in in vivo Models

Your pyrazolo[1,5-a]pyrimidine-based compound is showing toxicity in animal models (e.g., weight loss, organ damage) that was not predicted by its primary target's biology.

Troubleshooting Steps:

  • Review Existing Toxicological Data: While data on your specific compound may be absent, review the safety profiles of approved drugs with the same scaffold (e.g., Anagliptin) or drugs targeting the same primary enzyme.[1] Pyrazolo[1,5-a]pyrimidine derivatives have been reported to have manageable side effects in some cases, but toxicity is a persistent challenge in drug development.[2][3]

  • Conduct Broad Liability Screening: Screen the compound against a panel of common toxicology targets, such as hERG channels, CYPs, and a panel of receptors and ion channels known to be associated with adverse drug reactions.

  • Identify Off-Target Kinases: As with cellular assays, a broad kinase screen is crucial. Off-target inhibition of kinases like Src family kinases or PDGFR can lead to specific toxicities (e.g., pleural effusion, cardiovascular events).[9]

  • Histopathology Analysis: Perform detailed histopathological examination of tissues from treated animals to identify the specific organs affected, which can provide clues to the off-target pathways involved.

Data Presentation: Potential Off-Target Kinase Families

The tables below summarize potential off-target kinases for inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, categorized by the intended primary target class.

Table 1: Potential Off-Targets for a Putative Pyrazolo[1,5-a]pyrimidine-based CK2 Inhibitor

Off-Target Kinase FamilySpecific ExamplesRationale for Potential InteractionReference
CMGC Kinases CLK2, DYRKsHigh sequence and structural homology in the ATP-binding site with CK2.[6]
CAMK Kinases DAPK2, DAPK3Identified as off-targets for some highly selective pyrazolo[1,5-a]pyrimidine CK2 inhibitors.[6]
AGC Kinases PIM1, PIM3PIM kinases are frequent off-targets of CK2 inhibitors and share some pathway functionalities.[6]

Table 2: Common Off-Target Effects of Tyrosine Kinase Inhibitors (TKIs)

Off-Target Effect / ToxicityAssociated Kinase(s) / PathwayDescriptionReference
Cardiotoxicity ABL, KDR (VEGFR2)Can lead to cardiovascular events.[9]
Pleural Effusion Src family kinasesFluid accumulation around the lungs, a known side effect of dasatinib.[9]
Growth Impairment (Pediatric) PDGFR, c-KitOff-target effects on bone metabolism can lead to stunted growth in children.[16]
Metabolic Effects -Can affect glucose metabolism and thyroid function.[16]

Experimental Protocols

Protocol 1: Kinase Inhibitor Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of a novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitor.

Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases to identify both intended and unintended targets.

Methodology:

  • Compound Preparation:

    • Dissolve the test compound (e.g., this compound) in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Perform serial dilutions in DMSO to create a range of concentrations for testing.

  • Kinase Assay Principle (Example: Radiometric Assay):

    • This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) to a generic or specific peptide substrate by a given kinase.

    • Inhibition is quantified by the reduction in substrate phosphorylation in the presence of the test compound.

  • Assay Procedure:

    • Prepare a reaction mixture containing the kinase buffer, the specific kinase enzyme, and its corresponding peptide substrate.

    • Add the test compound at various concentrations (typically a single high concentration for initial screening, e.g., 10 µM, followed by a dose-response curve for hits).

    • Initiate the kinase reaction by adding the ATP/Mg²⁺ mix (containing [γ-³³P]-ATP).

    • Incubate the reaction for a defined period (e.g., 40-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot a portion of the reaction mixture onto a filter membrane (e.g., P30 filtermat).

    • Wash the filter membranes extensively to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition).

    • For compounds showing significant inhibition, plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Results are often visualized as a dendrogram (kinome map) to show the selectivity profile across the human kinome.

Visualizations

experimental_workflow cluster_Discovery Phase 1: Discovery & Hypothesis cluster_Screening Phase 2: Broad Screening cluster_Validation Phase 3: Validation & Confirmation phenotype Unexpected Cellular Phenotype Observed hypothesis Hypothesize Potential Off-Targets phenotype->hypothesis kinase_screen Broad Kinase Selectivity Screen hypothesis->kinase_screen tox_screen General Toxicology Liability Screen hypothesis->tox_screen identify_hits Identify Potent Off-Target Hits kinase_screen->identify_hits tox_screen->identify_hits orthogonal Orthogonal Validation (e.g., siRNA, CETSA) identify_hits->orthogonal mechanism Elucidate Mechanism of Off-Target Effect orthogonal->mechanism signaling_pathway cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathways Compound Pyrazolo[1,5-a]pyrimidine Inhibitor CK2 CK2 (Intended Target) Compound->CK2 Inhibition CLK2 CLK2 Compound->CLK2 Inhibition PIM1 PIM1 Compound->PIM1 Inhibition CK2_Sub CK2 Substrate CK2->CK2_Sub Phosphorylation CK2_Effect Desired Biological Effect CK2_Sub->CK2_Effect CLK2_Effect Unexpected Effect 1 (e.g., Splicing Factor Regulation) CLK2->CLK2_Effect PIM1_Effect Unexpected Effect 2 (e.g., Pro-Survival Signaling) PIM1->PIM1_Effect

References

Interpreting unexpected results with 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. The following sections address common issues encountered during the synthesis, purification, and biological evaluation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purification

Question 1: I am experiencing a significantly low yield in the synthesis of this compound. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the synthesis of pyrazolo[1,5-a]pyrimidines are a common issue, often stemming from suboptimal reaction conditions, reagent purity, or side reactions.[1] A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in the 5-amino-3-methylpyrazole or the β-ketoester equivalent can inhibit the reaction or lead to unwanted side products.

    • Recommendation: Ensure the purity of all starting materials using techniques like NMR or LC-MS. Recrystallize or purify reagents if necessary.

  • Reaction Conditions: The condensation reaction is sensitive to temperature, reaction time, and the choice of catalyst and solvent.[2]

    • Recommendation: Consider switching to a microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times for similar pyrazolo[1,5-a]pyrimidine syntheses.[2] If using conventional heating, ensure an optimal temperature is maintained and monitor the reaction progress by TLC to avoid product degradation over extended heating times.[1]

  • Side Reactions: Multicomponent reactions can sometimes lead to the formation of isomeric products or other side reactions.[3]

    • Recommendation: Adjusting the order of reagent addition or using a milder catalyst might improve selectivity towards the desired product.[4]

Question 2: My final product shows unexpected peaks in the 1H NMR and Mass Spectrum. How can I identify the impurities?

Answer:

Unexpected spectroscopic signals suggest the presence of residual starting materials, solvents, or side products. A careful analysis of the spectra is crucial for identification.

Troubleshooting Steps:

  • Analyze 1H NMR:

    • Compare the spectrum to the expected chemical shifts for this compound.

    • Look for broad singlets that could indicate residual water or solvents like DMSO-d6.

    • Check for signals corresponding to the starting 5-amino-3-methylpyrazole or the β-ketoester.

  • Analyze Mass Spectrum:

    • Identify the molecular ion peak corresponding to the desired product (C8H8N4O2, MW: 192.18 g/mol ).

    • Analyze other significant peaks to see if they correspond to the molecular weights of potential starting materials or common side products.

  • Purification:

    • If impurities are detected, re-purify the compound using column chromatography with a carefully selected solvent system or by recrystallization.

Table 1: Representative Spectroscopic Data for this compound

Analysis Expected Result Potential Impurity Signal
1H NMR (DMSO-d6) ~2.5 ppm (s, 3H, CH3), ~6.8 ppm (s, 1H, pyrazole H), ~8.0 ppm (s, 2H, NH2), ~12.5 ppm (br s, 1H, COOH)Signals for starting materials; residual solvent peaks.
Mass Spec (ESI+) m/z = 193.07 [M+H]+Peaks corresponding to starting materials or reaction intermediates.
Biological Assays

Question 3: My compound shows lower than expected potency or no activity in a kinase inhibition assay. What could be the reason?

Answer:

Lack of biological activity can be due to several factors, from issues with the compound itself to the assay setup. Pyrazolo[1,5-a]pyrimidines are often investigated as protein kinase inhibitors.[5]

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Use analytical techniques like LC-MS and NMR to confirm that the tested compound is indeed this compound and is of high purity. Impurities can interfere with the assay.

  • Solubility Issues: Poor solubility of the compound in the assay buffer can lead to a lower effective concentration and thus, artificially low activity.

    • Recommendation: Measure the solubility of your compound in the assay buffer. If it is low, consider using a co-solvent like DMSO, but be mindful of its final concentration in the assay, as it can affect enzyme activity.

  • Assay Conditions: Ensure that the kinase assay is running under optimal conditions (e.g., ATP concentration, enzyme concentration, incubation time).

    • Recommendation: Run appropriate positive and negative controls to validate the assay performance.

Experimental Protocols

Synthesis of this compound via Microwave-Assisted Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 5-amino-3-methylpyrazole

  • Ethyl 2-cyano-3-oxobutanoate (or equivalent β-ketoester)

  • Ethanol

  • Piperidine (catalyst)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 5-amino-3-methylpyrazole (1 mmol), ethyl 2-cyano-3-oxobutanoate (1.1 mmol), and ethanol (5 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 15-20 minutes.[2] Monitor the reaction progress by TLC.

  • After cooling, the reaction mixture may form a precipitate. Filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the mixture under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

G Synthetic Workflow reagents Starting Materials: 5-amino-3-methylpyrazole Ethyl 2-cyano-3-oxobutanoate reaction Microwave-Assisted Cyclocondensation Ethanol, Piperidine (cat.) 120°C, 20 min reagents->reaction workup Cooling & Precipitation / Concentration reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A typical workflow for the synthesis of the target compound.

G Troubleshooting Low Yield start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup purify_reagents Purify/Replace Reagents check_purity->purify_reagents optimize_rxn Optimize Conditions (e.g., Microwave Synthesis) check_conditions->optimize_rxn modify_workup Modify Purification Method check_workup->modify_workup end Improved Yield purify_reagents->end optimize_rxn->end modify_workup->end

Caption: A decision tree for troubleshooting low synthetic yields.

G Hypothetical Kinase Inhibition Pathway cluster_0 Kinase Active Site compound 7-Amino-2-methylpyrazolo [1,5-a]pyrimidine-6-carboxylic acid kinase Protein Kinase (e.g., CDK, EGFR) compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation atp ATP atp->kinase product Phosphorylated Substrate substrate->product cellular_response Downstream Cellular Response (e.g., Proliferation, Survival) product->cellular_response

Caption: Potential mechanism of action for the compound as a kinase inhibitor.

References

Optimizing dosage for 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. For final assay concentrations, the DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q2: What is a typical starting concentration range for in vitro cell-based assays?

A2: A common starting point for in vitro cell-based assays is to perform a dose-response curve ranging from 1 nM to 100 µM. This broad range helps in determining the IC50 (half-maximal inhibitory concentration) of the compound. Based on the activity of related pyrazolo[1,5-a]pyrimidine compounds, a more focused range of 10 nM to 10 µM might be effective for initial screening.

Q3: The compound is not showing any activity in my assay. What are the possible reasons?

A3: There could be several reasons for a lack of activity:

  • Solubility Issues: The compound may have precipitated out of the solution at the final assay concentration. Ensure the final DMSO concentration is sufficient to maintain solubility.

  • Incorrect Target: The selected cell line or protein target may not be sensitive to this compound. The broader class of pyrazolo[1,5-a]pyrimidines has been associated with the inhibition of protein kinases.[1]

  • Compound Stability: The compound may be unstable under your specific experimental conditions (e.g., prolonged incubation times, pH of the buffer).

  • Dosage: The concentrations tested might be too low to elicit a response.

Q4: How should I store the compound and its solutions?

A4: The solid compound should be stored in a cool, dry place, protected from light. Stock solutions in DMSO can be stored at -20°C or -80°C for several months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Inconsistent Compound Concentration Ensure the stock solution is thoroughly mixed before each use. Prepare fresh dilutions for each experiment.
Cell Seeding Density Optimize and maintain a consistent cell seeding density across all wells and experiments.
Edge Effects in Plates Avoid using the outer wells of microplates for treatment, as they are more prone to evaporation. Fill outer wells with sterile PBS.
Pipetting Errors Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations.
Problem: Unexpected Cell Toxicity
Possible Cause Troubleshooting Step
High DMSO Concentration Perform a vehicle control with the same final DMSO concentration to assess solvent toxicity. Keep DMSO concentration below 0.5%.
Off-Target Effects The compound may have off-target effects at higher concentrations. Lower the concentration range in your dose-response experiments.
Contamination Check cell cultures for any signs of microbial contamination.

Experimental Protocols

General Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific protein kinase.

  • Prepare Reagents:

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • ATP solution at the desired concentration (often at or near the Km for the specific kinase).

    • Kinase enzyme at the appropriate concentration.

    • Substrate (peptide or protein) for the kinase.

    • This compound stock solution in DMSO.

  • Assay Procedure:

    • Add 5 µL of serially diluted compound or vehicle (DMSO) to the wells of a microplate.

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 25 µL of the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Hypothetical IC50 Values for Related Compounds
Compound FamilyTarget KinaseIC50 (nM)
7-Aminopyrazolo[1,5-a]pyrimidinesVEGFR2<10
7-Aminopyrazolo[1,5-a]pyrimidinesPDGFRβ<10

Note: This data is based on related compounds and should be used as a reference for expected potency.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compound Prepare Compound Stock (in DMSO) treatment Treat Cells with Compound Dilutions prep_compound->treatment prep_cells Culture and Seed Cells prep_cells->treatment prep_reagents Prepare Assay Reagents assay Perform Cellular Assay (e.g., Viability, Signaling) prep_reagents->assay incubation Incubate for Specified Time treatment->incubation incubation->assay data_acq Data Acquisition assay->data_acq data_proc Process and Analyze Data data_acq->data_proc results Determine IC50 / Efficacy data_proc->results

Caption: General experimental workflow for cell-based assays.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Compound 7-Amino-2-methylpyrazolo [1,5-a]pyrimidine-6-carboxylic acid Compound->RTK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Plausible inhibitory action on a generic RTK signaling pathway.

References

Technical Support Center: 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, focusing on potential side products and reaction optimization.

Issue 1: Identification of Unexpected Side Products in the Reaction Mixture

Q1: During the synthesis of this compound, I observe multiple spots on my TLC plate that are not my starting materials or the desired product. What are the likely side products?

A1: The formation of side products in the synthesis of pyrazolo[1,5-a]pyrimidines is a common issue, often arising from the reactivity of the starting materials and intermediates. The most probable side products in your reaction include:

  • Regioisomers: The cyclocondensation reaction between 3-amino-5-methylpyrazole and a β-ketoester or its equivalent can potentially yield two different regioisomers: the desired 7-amino product and the isomeric 5-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. The formation of these isomers is highly dependent on the reaction conditions.

  • Incomplete Cyclization: An incomplete reaction may result in the presence of intermediate species, such as an enamine intermediate formed between the aminopyrazole and the β-dicarbonyl compound.

  • Hydrolysis of Ester Intermediate: If the synthesis proceeds via an ethyl or methyl ester intermediate, incomplete hydrolysis will result in the corresponding ester being present as an impurity.

  • Decarboxylation: Although generally requiring harsh conditions, some decarboxylation of the final product or the carboxylic acid intermediate might occur, leading to the formation of 7-amino-2-methylpyrazolo[1,5-a]pyrimidine.

  • Self-condensation of Starting Materials: Under certain conditions, the β-dicarbonyl compound or the aminopyrazole could undergo self-condensation, leading to undesired polymeric or dimeric byproducts.

To identify these side products, it is recommended to use analytical techniques such as LC-MS to determine the molecular weights of the impurities and NMR spectroscopy to elucidate their structures.

Issue 2: Low Yield of the Desired Product

Q2: My reaction is resulting in a low yield of this compound. How can I improve the yield?

A2: Low yields can be attributed to several factors, including suboptimal reaction conditions and the formation of side products. Consider the following troubleshooting steps:

  • Reaction Temperature and Time: Ensure that the reaction is carried out at the optimal temperature and for a sufficient duration. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum product formation and to avoid potential degradation.

  • Solvent and Catalyst: The choice of solvent and catalyst can significantly impact the reaction outcome. For the cyclocondensation step, polar aprotic solvents like DMF or DMSO are often used. The reaction can be catalyzed by either acid or base. Titrating the amount of catalyst can be crucial for optimizing the yield.

  • Purity of Starting Materials: Impurities in the starting materials, particularly in the 3-amino-5-methylpyrazole and the β-dicarbonyl reagent, can lead to side reactions and lower the yield of the desired product. Ensure the purity of your reagents before starting the reaction.

  • Hydrolysis Conditions: If your synthesis involves a final hydrolysis step from an ester, ensure that the hydrolysis is complete. Inadequate base or acid concentration, or insufficient reaction time, can result in a mixture of the ester and the carboxylic acid, thereby reducing the isolated yield of the final product.

Issue 3: Difficulty in Purifying the Final Product

Q3: I am having trouble purifying this compound from the reaction mixture. What are some effective purification strategies?

A3: Purification of aminopyrazolo[1,5-a]pyrimidine carboxylic acids can be challenging due to their polarity and potential for zwitterion formation. Here are some recommended purification techniques:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. A solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents to try include ethanol, methanol, acetonitrile, or mixtures with water.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) and washed with an organic solvent to remove non-acidic impurities. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

  • Column Chromatography: If recrystallization and extraction are not effective, column chromatography on silica gel can be employed. Due to the polar nature of the product, a polar mobile phase will be required. A common eluent system is a mixture of dichloromethane and methanol, often with a small amount of acetic acid or formic acid to improve the peak shape and prevent tailing.

  • Preparative HPLC: For obtaining highly pure material, preparative reverse-phase HPLC can be a powerful tool.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: A common and effective synthetic approach involves a two-step process:

  • Cyclocondensation: Reaction of 3-amino-5-methylpyrazole with a suitable three-carbon electrophile, such as diethyl 2-cyano-3-oxosuccinate or a similar β-ketoester derivative, to form the ethyl ester of the target molecule (ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate). This reaction is typically carried out in a high-boiling solvent like ethanol or acetic acid, sometimes with a catalyst.

  • Hydrolysis: Saponification of the resulting ester to the carboxylic acid using a base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification.

Q: How can I control the regioselectivity of the cyclocondensation reaction to favor the formation of the 7-amino isomer?

A: The regioselectivity of the reaction between an unsymmetrical aminopyrazole and a β-dicarbonyl compound is a well-known challenge. The outcome is influenced by factors such as:

  • Steric Hindrance: The substituents on both the aminopyrazole and the dicarbonyl compound can influence which nitrogen atom of the pyrazole ring participates in the initial nucleophilic attack.

  • Electronic Effects: The electronic nature of the substituents can affect the nucleophilicity of the different nitrogen atoms in the aminopyrazole.

  • Reaction Conditions: The solvent, temperature, and catalyst can all play a role in directing the regioselectivity. It is often necessary to screen different conditions to optimize the formation of the desired isomer.

Q: What are the key analytical techniques for monitoring the reaction and characterizing the product and side products?

A: A combination of analytical techniques is essential for effective reaction monitoring and characterization:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and any impurities, which is crucial for identifying side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of the final product and characterization of any isolated side products. NMR is particularly useful for distinguishing between regioisomers.

  • Infrared (IR) Spectroscopy: To identify key functional groups in the product, such as the amino, carboxylic acid, and the pyrimidine ring vibrations.

Data Presentation

Table 1: Potential Side Products and Their Expected Mass-to-Charge Ratios (m/z)

Compound Name Molecular Formula Expected [M+H]⁺ Notes
Desired Product: this compoundC₈H₈N₄O₂193.07
Regioisomer: 5-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acidC₈H₈N₄O₂193.07Same m/z as the desired product; requires spectroscopic differentiation (e.g., NMR).
Ester Intermediate: Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylateC₁₀H₁₂N₄O₂221.10Indicates incomplete hydrolysis.
Decarboxylated Product: 7-Amino-2-methylpyrazolo[1,5-a]pyrimidineC₇H₈N₄149.08May form under harsh thermal conditions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

  • To a solution of 3-amino-5-methylpyrazole (1.0 eq) in ethanol, add diethyl 2-cyano-3-oxosuccinate (1.1 eq).

  • Add a catalytic amount of a base such as piperidine or triethylamine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: Hydrolysis to this compound

  • Suspend ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux.

  • Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis cluster_purification Purification start 3-Amino-5-methylpyrazole + Diethyl 2-cyano-3-oxosuccinate reaction1 Reflux in Ethanol with catalytic base start->reaction1 intermediate Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate reaction1->intermediate reaction2 NaOH, Ethanol/Water Reflux intermediate->reaction2 acidification Acidification (HCl) reaction2->acidification product This compound acidification->product purification Recrystallization or Acid-Base Extraction product->purification

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_main_reaction Desired Reaction Pathway cluster_side_reaction Potential Side Reaction Pathway start 3-Amino-5-methylpyrazole + β-Ketoester intermediate Enamine Intermediate start->intermediate side_product 5-Amino Regioisomer start->side_product Alternative Cyclization cyclization Intramolecular Cyclization intermediate->cyclization product 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine derivative cyclization->product

Caption: Reaction pathway showing the formation of the desired product and a potential regioisomeric side product.

Technical Support Center: 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding assay interference observed when working with 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and related pyrazolopyrimidine compounds.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments.

Issue 1: High background fluorescence in my assay.

  • Question: I am observing an unexpectedly high background signal in my fluorescence-based assay when using this compound. What could be the cause?

  • Answer: High background fluorescence is a common issue when working with heterocyclic compounds like pyrazolopyrimidines. The primary causes are autofluorescence of the compound itself or the presence of fluorescent impurities.[1] Many pyrazolopyrimidine derivatives are known to be fluorescent, and their absorption and emission spectra are dependent on the substituents on the ring structure.

    Troubleshooting Steps:

    • Compound-Only Control: To determine if your compound is intrinsically fluorescent, run a control experiment with this compound in the assay buffer without any other assay components (e.g., enzyme, substrate, fluorophore).

    • Wavelength Scan: If your plate reader has the capability, perform an excitation and emission scan of your compound to determine its fluorescence profile. This will help you to assess if its fluorescence overlaps with that of your assay's fluorophore.

    • Purity Check: Ensure the purity of your compound. Impurities from the synthesis or degradation products can be highly fluorescent.

    • Solvent Effects: The fluorescence of pyrazolopyrimidines can be solvent-dependent.[1] Consider if the assay buffer is contributing to an increase in your compound's fluorescence.

Issue 2: Lower than expected fluorescence signal (Signal Quenching).

  • Question: My fluorescence signal is significantly lower than expected when my compound is present. What could be causing this?

  • Answer: A decrease in fluorescence signal in the presence of your compound is likely due to quenching. Quenching occurs when the test compound absorbs the excitation light or the emitted fluorescence from the assay's fluorophore.

    Troubleshooting Steps:

    • Compound Absorption Spectrum: Measure the absorbance spectrum of your compound. If it has significant absorbance at the excitation or emission wavelengths of your fluorophore, quenching is likely.

    • Inner Filter Effect: At high concentrations, a compound can absorb a significant portion of the excitation or emission light, leading to a non-linear decrease in the observed fluorescence. This is known as the inner filter effect. To mitigate this, consider using lower concentrations of your compound if possible.

    • Alternative Fluorophores: If quenching is a significant issue, consider using a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of your compound.

Issue 3: Inconsistent or non-reproducible results.

  • Question: I am getting inconsistent results and poor reproducibility in my assays with this compound. What could be the reasons?

  • Answer: Inconsistent results can stem from compound instability, solubility issues, or aggregation. Pyrimidine derivatives, in particular, can be susceptible to degradation in certain solvents like DMSO, leading to the formation of colored or fluorescent byproducts.

    Troubleshooting Steps:

    • Fresh Stock Solutions: Always prepare fresh stock solutions of your compound before each experiment, especially if using DMSO.

    • Solubility Assessment: Visually inspect your assay wells for any signs of compound precipitation. Poor solubility can lead to inconsistent concentrations in your assay. Determine the solubility of your compound in the assay buffer.

    • Aggregation Check: Some small molecules can form aggregates at higher concentrations, which can interfere with assay readouts. Consider including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to minimize aggregation.

    • Light Sensitivity: Protect your compound and assay plates from light, as some heterocyclic compounds can be light-sensitive and degrade upon exposure.

Frequently Asked Questions (FAQs)

Q1: What is compound assay interference?

A1: Compound assay interference refers to any artifact in the assay signal that is caused by the test compound itself, rather than its effect on the biological target. The most common types of interference in fluorescence-based assays are autofluorescence (the compound itself fluoresces) and quenching (the compound reduces the signal from the assay fluorophore).

Q2: Are pyrazolopyrimidine compounds known to be fluorescent?

A2: Yes, the pyrazolo[1,5-a]pyrimidine scaffold can be fluorescent. The absorption and emission properties are highly dependent on the nature and position of substituents on the ring system.[1] For example, some 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines show a main absorption band between 340-440 nm and can exhibit strong blue or green fluorescence.[1]

Q3: How can I minimize interference from my compound?

A3:

  • Use the lowest effective concentration of your compound.

  • Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance or emission spectrum of your compound.

  • Implement proper controls in every experiment, including a "compound + buffer" control to measure autofluorescence and a "compound + fluorophore" control to assess quenching.

  • Consider a different assay format. If fluorescence interference is persistent, switching to a non-fluorescence-based detection method, such as luminescence, absorbance, or a label-free technology, might be necessary.

Q4: What are the typical biological targets for pyrazolopyrimidine derivatives?

A4: Pyrazolo[1,5-a]pyrimidines are a well-known class of heterocyclic compounds that have been investigated as inhibitors of various protein kinases.[2] They are also explored as antagonists for adenosine receptors. Understanding the expected biological target of your compound can help in designing appropriate and specific assays.

Data Presentation

Table 1: Fluorescence Properties of Representative 7-Substituted Pyrazolo[1,5-a]pyrimidines.

CompoundSolventAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield
4aTHF3604250.22
4bTHF3584240.63
4dTHF3624280.39
4eTHF3704500.18

Data summarized from a study on pyrazolo[1,5-a]pyrimidine-based fluorophores and is intended to be representative of the scaffold's potential for fluorescence.[1] The exact properties of this compound may vary.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence and Quenching

Objective: To determine if this compound exhibits autofluorescence or quenching at the assay's excitation and emission wavelengths.

Materials:

  • This compound

  • Assay buffer

  • Assay fluorophore (at the final assay concentration)

  • Microplate reader with fluorescence detection

  • Black, clear-bottom microplates

Procedure:

  • Prepare Compound Dilutions: Prepare a serial dilution of your compound in assay buffer at 2x the final desired concentrations.

  • Plate Layout:

    • Wells A (Buffer Blank): Add 50 µL of assay buffer.

    • Wells B (Compound Autofluorescence): Add 50 µL of each compound dilution.

    • Wells C (Fluorophore Control): Add 50 µL of 2x assay fluorophore solution.

    • Wells D (Quenching Test): Add 50 µL of 2x assay fluorophore solution and 50 µL of each 2x compound dilution.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Reading: Read the plate on a microplate reader using the excitation and emission wavelengths of your assay fluorophore.

Data Analysis:

  • Autofluorescence: Subtract the average signal of Wells A from the average signal of Wells B at each compound concentration. A significant increase in fluorescence with increasing compound concentration indicates autofluorescence.

  • Quenching: Subtract the average signal of Wells B from the average signal of Wells D at each compound concentration. Then, compare this corrected signal to the average signal of Wells C. A decrease in fluorescence with increasing compound concentration indicates quenching.

Visualizations

Interference_Troubleshooting_Workflow Troubleshooting Workflow for Assay Interference start Start: Unexpected Assay Result high_bg High Background Signal? start->high_bg low_signal Low Signal? high_bg->low_signal No autofluorescence Check for Autofluorescence (Compound-only control) high_bg->autofluorescence Yes inconsistent Inconsistent Results? low_signal->inconsistent No quenching Check for Quenching (Compound + Fluorophore control) low_signal->quenching Yes stability Check Compound Stability (Fresh stocks, solubility) inconsistent->stability Yes alt_assay Consider Alternative Assay Format (e.g., Luminescence, Absorbance) inconsistent->alt_assay If all else fails optimize Optimize Assay (Change wavelengths, lower concentration) autofluorescence->optimize quenching->optimize stability->optimize

Caption: Troubleshooting workflow for identifying and addressing assay interference.

Fluorescence_Interference_Mechanisms Mechanisms of Fluorescence Interference cluster_autofluorescence Autofluorescence cluster_quenching Quenching excitation1 Excitation Light compound1 Test Compound excitation1->compound1 Excites detector1 Detector compound1->detector1 Emits Light (False Positive) excitation2 Excitation Light fluorophore Assay Fluorophore excitation2->fluorophore Excites compound2 Test Compound fluorophore->compound2 Energy Transfer (No Light) detector2 Detector fluorophore->detector2 Emits Light

Caption: Mechanisms of autofluorescence and fluorescence quenching by a test compound.

References

Validation & Comparative

A Comparative Analysis of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives against well-known kinase inhibitors. This analysis is based on the established potential of the pyrazolo[1,5-a]pyrimidine scaffold as a core structure in kinase inhibitor design.

While direct experimental data on the kinase inhibitory activity of this compound is not extensively available in public literature, the pyrazolo[1,5-a]pyrimidine nucleus is recognized as a "privileged scaffold" in the development of kinase inhibitors.[1][2][3] This guide will, therefore, focus on the documented activities of structurally related 7-aminopyrazolo[1,5-a]pyrimidine derivatives and compare them with prominent, clinically relevant kinase inhibitors.

Overview of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a key feature in numerous compounds designed to target protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. Several approved and clinical-stage kinase inhibitors are based on pyrazolopyridine or pyrazolopyrimidine structures, underscoring the significance of this chemical class.[1][3][4][5]

Notably, a series of 7-aminopyrazolo[1,5-a]pyrimidine ureas have been identified as potent, multi-targeted inhibitors of receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) kinases.[6][7] This indicates a strong potential for other 7-amino substituted pyrazolo[1,5-a]pyrimidines, such as the carboxylic acid , to exhibit similar inhibitory activities.

Comparative Kinase Inhibitory Activity

The following table summarizes the inhibitory activities (IC50 values) of known kinase inhibitors that share a heterocyclic core structure comparable to the pyrazolo[1,5-a]pyrimidine scaffold, alongside the reported potency of a representative 7-aminopyrazolo[1,5-a]pyrimidine urea derivative against key kinases.

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Reference(s)
7-Aminopyrazolo[1,5-a]pyrimidine Urea Derivative (e.g., compound 34a) KDR (VEGFR2)<10 (enzymatic & cellular)[7][8]
PDGFRβPotent Inhibition[7]
Ibrutinib Bruton's tyrosine kinase (BTK)0.5[9][10][11]
BTK (cellular autophosphorylation)11[9][11]
Larotrectinib TRKA, TRKB, TRKC5-11[12]
Entrectinib TrkA, TrkB, TrkC, ROS1, ALK1, 3, 5, 12, 7 (respectively)[4]
TRKA, TRKB, TRKC, ROS1, ALK0.1 - 1.7[6]

Signaling Pathways and Experimental Workflow

To understand the context of kinase inhibition, the following diagrams illustrate a generalized kinase signaling pathway and a typical experimental workflow for an in vitro kinase inhibition assay.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) ADP ADP Receptor->ADP Substrate Substrate Receptor->Substrate Phosphorylates Ligand Ligand Ligand->Receptor Binds & Activates Kinase_Inhibitor Kinase Inhibitor Kinase_Inhibitor->Receptor Inhibits ATP Binding ATP ATP ATP->Receptor Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Signaling->Cellular_Response

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the point of inhibition.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Add_Inhibitor Add varying concentrations of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine- 6-carboxylic acid or known inhibitor Prepare_Reagents->Add_Inhibitor Add_Kinase Add Kinase Enzyme Add_Inhibitor->Add_Kinase Incubate_1 Pre-incubate to allow inhibitor binding Add_Kinase->Incubate_1 Initiate_Reaction Initiate reaction by adding ATP and Substrate Incubate_1->Initiate_Reaction Incubate_2 Incubate at optimal temperature for a defined time Initiate_Reaction->Incubate_2 Stop_Reaction Stop the kinase reaction Incubate_2->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence, fluorescence, radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze data and calculate IC50 values Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for an in vitro kinase inhibition assay to determine IC50 values.

Experimental Protocols

Detailed below are generalized protocols for in vitro kinase assays for VEGFR and PDGFR, which are likely targets for 7-aminopyrazolo[1,5-a]pyrimidine derivatives. These protocols are based on commonly used luminescence-based detection methods that measure ATP consumption.

VEGFR2 (KDR) Kinase Assay Protocol

This protocol is adapted from commercially available kinase assay kits.[2][13]

  • Reagent Preparation :

    • Prepare a 1x Kinase Assay Buffer by diluting a 5x stock. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.

    • Prepare serial dilutions of the test compound (e.g., this compound) in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a solution of recombinant human VEGFR2 enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Prepare an ATP solution at the desired concentration.

  • Assay Procedure :

    • Add the diluted test compounds to the wells of a 96-well plate. Include positive (no inhibitor) and blank (no enzyme) controls.

    • Add the VEGFR2 enzyme to the test and positive control wells. Add 1x Kinase Assay Buffer to the blank wells.

    • Initiate the kinase reaction by adding a master mix containing ATP and the peptide substrate to all wells.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection :

    • Stop the reaction and detect the remaining ATP by adding a luminescence-based reagent (e.g., Kinase-Glo®).

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis :

    • The inhibitory activity is calculated as the percentage of remaining kinase activity in the presence of the compound compared to the positive control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PDGFRβ Kinase Assay Protocol

This protocol is based on established methods for measuring PDGFRβ kinase activity.[14][15]

  • Reagent Preparation :

    • Prepare a Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

    • Dilute the test compound, recombinant human PDGFRβ enzyme, substrate (e.g., a poly-Glu-Tyr peptide), and ATP in the Kinase Buffer.

  • Assay Procedure :

    • In a 384-well plate, add the test inhibitor or a DMSO control.

    • Add the PDGFRβ enzyme.

    • Initiate the reaction by adding the ATP and substrate mixture.

    • Incubate the reaction at room temperature for 40-60 minutes.

  • Signal Detection :

    • Add a reagent to stop the reaction and deplete unused ATP (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

    • Record the luminescence.

  • Data Analysis :

    • The luminescent signal is proportional to the amount of ADP formed and thus the kinase activity.

    • Calculate the percentage of inhibition based on the reduction in luminescence compared to the control.

    • Determine the IC50 value as described for the VEGFR2 assay.

Conclusion

Based on the potent activity of its close structural analogs, this compound represents a promising scaffold for the development of novel kinase inhibitors, particularly targeting receptor tyrosine kinases such as VEGFR and PDGFR. The comparative data presented for established drugs like Ibrutinib, Larotrectinib, and Entrectinib highlight the high bar for potency and selectivity in modern kinase inhibitor discovery. Further enzymatic and cellular testing of this compound using the outlined protocols is warranted to fully elucidate its potential as a therapeutic agent.

References

Validating the Efficacy of the Pyrazolo[1,5-a]pyrimidine Scaffold in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the efficacy of various derivatives of this scaffold in preclinical models, with a focus on their potential as kinase and dipeptidyl peptidase IV (DPP-IV) inhibitors. While specific efficacy data for 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is not publicly available, this document will explore the activity of closely related analogs and the broader class of pyrazolo[1,5-a]pyrimidines to validate the potential of this chemical series.

I. Overview of the Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[1] The fused ring system provides a rigid framework that can be readily functionalized to achieve potent and selective inhibition of various enzymes.[1] Notably, this scaffold has been successfully utilized to develop inhibitors for a range of protein kinases involved in oncology and inflammatory diseases, as well as enzymes like DPP-IV, a key target in the management of type 2 diabetes.

II. Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives

While direct experimental data for this compound is limited, its carboxamide analog and other derivatives have shown significant promise in various therapeutic areas.

A. Protein Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine nucleus is a well-established framework for the development of potent protein kinase inhibitors.[1] Different substitution patterns on the core structure have led to the discovery of inhibitors for several important kinase targets.

Table 1: In Vitro Potency of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

Compound IDTarget Kinase(s)IC50 (nM)Cell-Based Assay (GI50, nM)Reference Cell Line
BS-194 CDK2, CDK1, CDK93, 30, 90280 (mean)60 cancer cell lines
Pyrazolo[1,5-a]pyrimidine (unspecified derivative) CDK222Not ReportedNot Reported
Compound 18b CDK9Potent (exact value not specified)Not ReportedNot Reported

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. GI50 is the concentration that causes 50% growth inhibition in cell culture.

Key Findings:

  • A pyrazolo[1,5-a]pyrimidine derivative, BS-194 , has been identified as a selective and potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, CDK1, and CDK9.[2]

  • Structure-activity relationship (SAR) studies have shown that modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact kinase inhibitory activity and selectivity.[3][4][5]

B. Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The carboxamide derivative of the topic compound, 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, has been investigated as a potential inhibitor of DPP-IV, an enzyme involved in glucose metabolism.

Table 2: Activity of Pyrazolo[1,5-a]pyrimidine-Based DPP-IV Inhibitors

CompoundTarget EnzymeActivityModel System
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide DPP-IVHigh affinity bindingIn vitro
Anagliptin DPP-IVPotent and selective inhibitorPreclinical and Clinical

Note: Anagliptin is a marketed drug for type 2 diabetes and belongs to the pyrazolo[1,5-a]pyrimidine class.[6]

Key Findings:

  • Molecular docking studies suggest that 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide fits well into the active site of DPP-IV.[7] This indicates that the core scaffold has the potential for effective inhibition of this enzyme.

  • The successful development of Anagliptin, a potent and selective DPP-IV inhibitor, further validates the pyrazolo[1,5-a]pyrimidine scaffold for this target class.[6]

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of pyrazolo[1,5-a]pyrimidine derivatives.

A. Kinase Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant human kinase (e.g., CDK2/cyclin E) is purified. A suitable substrate peptide and ATP are prepared in a kinase reaction buffer.

  • Compound Preparation: The test compound (e.g., BS-194) is dissolved in DMSO to create a stock solution, which is then serially diluted.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated in the reaction buffer. The reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

B. Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the GI50 value is determined.

IV. Visualizing Pathways and Workflows

A. General Kinase Inhibition Signaling Pathway

The following diagram illustrates a simplified signaling pathway where a pyrazolo[1,5-a]pyrimidine derivative acts as a kinase inhibitor.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Kinase Target Kinase (e.g., CDK, Trk) Signaling_Cascade->Kinase Transcription_Factors Transcription Factors Kinase->Transcription_Factors Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase Cell_Cycle_Progression Cell Cycle Progression & Proliferation Transcription_Factors->Cell_Cycle_Progression

Caption: General signaling pathway of a kinase inhibitor.

B. Experimental Workflow for In Vitro Kinase Inhibitor Screening

This diagram outlines the typical workflow for screening and validating potential kinase inhibitors in vitro.

Kinase_Screening_Workflow Start Start: Compound Library (Pyrazolo[1,5-a]pyrimidines) Primary_Screen Primary Kinase Assay (Single High Concentration) Start->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active 'Hits' Selectivity_Panel Kinase Selectivity Profiling (Panel of Kinases) Dose_Response->Selectivity_Panel Cell_Based_Assay Cell-Based Proliferation Assay (GI50 Determination) Selectivity_Panel->Cell_Based_Assay Potent & Selective Compounds Lead_Candidate Lead Candidate Identification Cell_Based_Assay->Lead_Candidate

Caption: Workflow for in vitro kinase inhibitor screening.

V. Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the areas of oncology and metabolic diseases. While efficacy data for this compound remains to be published, the demonstrated potent activity of its close analogs against various protein kinases and DPP-IV strongly validates the continued exploration of this chemical class. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is warranted to unlock its full therapeutic potential.

References

Structure-Activity Relationship of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes and receptors critical in disease pathogenesis. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a key pharmacophore in the development of potent and selective inhibitors for various therapeutic targets, including kinases and dipeptidyl peptidase-4 (DPP-4).

Comparative Inhibitory Activity

The biological activity of this compound analogs is significantly influenced by substitutions at the C2, C6, and C7 positions of the pyrazolo[1,5-a]pyrimidine core. The following tables summarize the quantitative data on the inhibitory activities of various derivatives against different targets.

Table 1: SAR of 7-Aminopyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
Compound IDTarget KinaseR⁶R⁷IC₅₀ (nM)Reference
1 KDR-CH₃-C(O)NH-phenyl-NH-C(O)NH-phenyl<10[1]
2 PDGFRβ-CH₃-C(O)NH-phenyl-NH-C(O)NH-phenyl<10[1]
3 CDK9H-H-NH-(4-morpholinophenyl)18[2]
4 CDK9H-(4-fluorophenyl)-NH-(4-morpholinophenyl)11[2]
5 CK2-phenyl-tetrazol-5-yl-NH₂45[3]
6 CK2-CH₃-tetrazol-5-yl-NH₂>10,000[3]
7 SRCH-(4-chlorophenyl)-NH₂1[4]
8 ABLH-(4-chlorophenyl)-NH₂>1000[4]

Note: The core structure for comparison is this compound. The table highlights variations from this core.

Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as DPP-4 Inhibitors
Compound IDR⁶R⁷IC₅₀ (nM)Reference
9 (b2) -CH₃-H=O (pyrimidinone)79[5]
10 (d1) -CH₃-H=O (pyrimidinone)49[5]
Anagliptin -CH₃-C(O)NH-(2-amino-2-methylpropyl)-...-H3.4[6]

Note: Anagliptin is a marketed DPP-4 inhibitor with a 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide core.

Key Structure-Activity Relationship Insights

The data presented in the tables reveal several key trends in the structure-activity relationship of this compound class.

SAR_Insights cluster_core Pyrazolo[1,5-a]pyrimidine Core cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Core 7-Amino-2-methyl -pyrazolo[1,5-a]pyrimidine -6-carboxylic acid R2 C2 Position (Methyl Group) Core->R2 R6 C6 Position (Carboxylic Acid) Core->R6 R7 C7 Position (Amino Group) Core->R7 Potency Increased Potency R2->Potency Substitution with aryl groups can modulate kinase selectivity. R6->Potency Conversion to amides or bioisosteres (tetrazole) is crucial. Bulky substituents are often favored. Selectivity Enhanced Selectivity R6->Selectivity PK Improved PK Properties R6->PK R7->Potency Substitution with ureas or aryl groups enhances kinase inhibition. R7->Selectivity

Caption: Key SAR insights for this compound derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the presented findings.

General Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of the 7-aminopyrazolo[1,5-a]pyrimidine scaffold typically involves the cyclocondensation of a 3-aminopyrazole derivative with a suitable three-carbon electrophilic partner.[7]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aminopyrazole 3-Aminopyrazole Derivative Cyclocondensation Cyclocondensation Aminopyrazole->Cyclocondensation Electrophile 1,3-Bielectrophilic Reagent Electrophile->Cyclocondensation Product 7-Aminopyrazolo[1,5-a]pyrimidine Core Cyclocondensation->Product

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Protocol 1: Synthesis of 7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitriles

A mixture of a 3-amino-1H-pyrazole-4-carbonitrile, an appropriate aldehyde, and malononitrile is refluxed in ethanol in the presence of a catalytic amount of piperidine. The resulting solid is filtered, washed with ethanol, and dried to yield the desired 7-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile derivative.

Protocol 2: Conversion of Carboxylic Acid to Carboxamide

To a solution of the this compound in an appropriate solvent (e.g., DMF), a coupling agent (e.g., HATU) and a base (e.g., DIPEA) are added. The desired amine is then added, and the reaction mixture is stirred at room temperature until completion. The product is isolated by standard workup and purification procedures.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against target kinases is typically determined using a radiometric or fluorescence-based assay. For example, a standard protocol for a radiometric assay is as follows:

  • The kinase, substrate (e.g., a peptide or protein), and the test compound are incubated in a buffer solution containing ATP (spiked with [γ-³³P]ATP).

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto a phosphocellulose membrane and washing).

  • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

The inhibitory activity against DPP-4 is measured using a fluorometric assay.

  • Recombinant human DPP-4 is incubated with the test compound in a buffer solution.

  • The fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin), is added to initiate the reaction.

  • The fluorescence of the liberated AMC is measured over time using a fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

  • The initial reaction rates are calculated, and the IC₅₀ values are determined from the dose-response curves.

This guide provides a foundational understanding of the SAR of this compound derivatives. The presented data and protocols are intended to aid researchers in the design and development of novel and potent inhibitors for various therapeutic applications.

References

Comparative Cross-Reactivity Analysis of Pyrazolo[1,5-a]pyrimidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the cross-reactivity profile of this scaffold, with a primary focus on its role as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a key target in the management of type 2 diabetes. While specific experimental data for 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is not publicly available, this guide will utilize data from the closely related and well-characterized pyrazolo[1,5-a]pyrimidine-based DPP-IV inhibitor, Anagliptin, to illustrate the selectivity profile of this chemical class. Furthermore, we will explore the potential for cross-reactivity with other enzyme families, such as Cathepsin K and protein kinases, where this scaffold has also shown activity.

Primary Target: Dipeptidyl Peptidase IV (DPP-IV)

The pyrazolo[1,5-a]pyrimidine core has been successfully developed into potent and selective inhibitors of DPP-IV. Anagliptin, a marketed antidiabetic drug, exemplifies the efficacy of this scaffold.

Quantitative Inhibitory Activity

The following table summarizes the inhibitory potency of Anagliptin against its primary target, DPP-IV, and its cross-reactivity against related dipeptidyl peptidases, DPP-8 and DPP-9.

CompoundPrimary TargetIC50 (nM)Off-TargetIC50 (nM)Selectivity (Fold) vs. DPP-8Selectivity (Fold) vs. DPP-9
AnagliptinDPP-IV3.8[1]DPP-868[1]~18~16
DPP-960[1]

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. Selectivity is calculated as IC50 (Off-Target) / IC50 (Primary Target).

Potential Cross-Reactivity Targets

While optimized as DPP-IV inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold has been reported to interact with other enzyme classes, highlighting the importance of comprehensive selectivity profiling during drug development.

Cathepsin K

Certain derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been investigated as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption. While no direct inhibitory data for this compound on Cathepsin K is available, the potent and selective Cathepsin K inhibitor, Odanacatib, serves as a benchmark for comparing potential off-target activity.

CompoundPrimary TargetIC50 (nM)Off-TargetIC50 (nM)Selectivity (Fold) vs. Cathepsin BSelectivity (Fold) vs. Cathepsin LSelectivity (Fold) vs. Cathepsin S
OdanacatibCathepsin K0.2[2][3][4][5]Cathepsin B1034[6]517014975300
Cathepsin L2995[6]
Cathepsin S60[6]
Protein Kinases

The broader pyrazolo[1,5-a]pyrimidine class of molecules has been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling. This suggests a potential for cross-reactivity for compounds of this scaffold that have not been specifically optimized for kinase inhibition. For instance, different derivatives have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).

Signaling Pathway and Experimental Workflow Diagrams

DPP-IV Inhibition and Glucose Homeostasis

The following diagram illustrates the signaling pathway affected by DPP-IV inhibitors like Anagliptin.

Caption: Mechanism of DPP-IV Inhibition.

General Workflow for In Vitro Enzyme Inhibition Assay

The diagram below outlines a typical workflow for determining the IC50 value of a test compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test Compound Dilution Test Compound Dilution Incubation Incubation Test Compound Dilution->Incubation Enzyme Solution Enzyme Solution Enzyme Solution->Incubation Substrate Solution Substrate Solution Reaction Initiation Reaction Initiation Substrate Solution->Reaction Initiation Incubation->Reaction Initiation Signal Detection Signal Detection Reaction Initiation->Signal Detection Calculate % Inhibition Calculate % Inhibition Signal Detection->Calculate % Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Calculate % Inhibition->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50

Caption: IC50 Determination Workflow.

Experimental Protocols

Dipeptidyl Peptidase IV (DPP-IV) Enzymatic Assay

This protocol is adapted from commercially available DPP-IV inhibitor screening kits.

Materials:

  • DPP-IV enzyme (human, recombinant)

  • DPP-IV substrate: H-Gly-Pro-p-nitroanilide (pNA) or a fluorogenic substrate like H-Gly-Pro-7-amino-4-methylcoumarin (AMC)

  • Assay Buffer: e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well microplate (black or clear, depending on the substrate)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare a dilution series of the test compound and the positive control in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).

  • Assay Setup:

    • To appropriate wells of the microplate, add 30 µL of assay buffer.

    • Add 10 µL of the diluted test compound, positive control, or solvent (for 100% activity and background controls).

    • Add 10 µL of diluted DPP-IV enzyme to all wells except the background controls. Add 10 µL of assay buffer to the background wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add 50 µL of the pre-warmed DPP-IV substrate solution to all wells to start the reaction.

  • Signal Measurement: Immediately begin measuring the absorbance (at 405 nm for pNA substrate) or fluorescence (Ex/Em = 350-360 nm/450-465 nm for AMC substrate) kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor - V_background) / (V_100%_activity - V_background)] * 100

    • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cathepsin K Enzymatic Assay

This protocol is based on fluorometric methods for assessing Cathepsin K activity.

Materials:

  • Cathepsin K enzyme (human, recombinant)

  • Cathepsin K substrate: e.g., Z-LR-AMC (Z-Leu-Arg-7-amino-4-methylcoumarin)

  • Assay Buffer: e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT and 5 mM EDTA

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Odanacatib)

  • Black 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare a serial dilution of the test compound and positive control in the assay buffer.

  • Assay Setup:

    • Add 50 µL of the assay buffer containing the serially diluted test compound or positive control to the wells of the black microplate.

    • Include "Enzyme Control" wells (with buffer and DMSO but no inhibitor) and "Blank" wells (with buffer only).

  • Enzyme Addition: Add 50 µL of the Cathepsin K working solution (e.g., 4 nM) to the inhibitor and enzyme control wells. The final enzyme concentration will be 2 nM.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Reaction Initiation: Add 100 µL of the Cathepsin K substrate solution to all wells.

  • Signal Measurement: Immediately measure the fluorescence (Ex/Em = 360-380 nm/440-460 nm) kinetically for 30-60 minutes at room temperature.

  • Data Analysis:

    • Calculate the reaction rate for each well from the linear phase of the fluorescence curve.

    • Determine the percentage of inhibition for each inhibitor concentration as described in the DPP-IV assay protocol.

    • Plot the dose-response curve and calculate the IC50 value.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold is a versatile and potent platform for the development of enzyme inhibitors. As demonstrated with Anagliptin, this scaffold can be optimized to achieve high potency and selectivity for DPP-IV. However, the potential for cross-reactivity with other enzyme families, such as Cathepsin K and various protein kinases, underscores the necessity for thorough selectivity profiling in the drug discovery process. While specific data for this compound is not available in the public domain, the information presented in this guide provides a robust framework for understanding the potential target profile and for designing appropriate experimental investigations for this and related compounds.

References

A Comparative In Vitro Analysis of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. This guide provides a comparative overview of the in vitro activities of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its analogs, with a focus on their potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and as anticancer agents. The information presented is collated from various studies to offer a structured comparison of their performance, supported by experimental data.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Analogs of this compound, particularly its carboxamide derivatives, have been investigated as potent inhibitors of DPP-IV. This enzyme is a key regulator of incretin hormones, such as GLP-1, which play a crucial role in glucose homeostasis. Inhibition of DPP-IV increases the levels of active GLP-1, leading to enhanced insulin secretion and suppressed glucagon release.

Table 1: In Vitro DPP-IV Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDStructure/DescriptionIC50 (nM)Selectivity over DPP-8/DPP-9Reference
Alogliptin A commercially available DPP-4 inhibitor with a pyrimidine core (for comparison)4>10,000-fold[1]
Compound c24 A pyrazolo[1,5-a]pyrimidine derivative2>2000-fold[1]
Compound d1 A pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative49Not Reported[1]
Compound b2 A pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative79Not Reported[1]
Unnamed Analog 1 β-Amino ester fused 6-(hydroxymethyl)pyrazolopyrimidine21.4 - 59.8Satisfactory[2]
Unnamed Analog 2 β-Amino amide fused 6-(hydroxymethyl)pyrazolopyrimidine21.4 - 59.8Satisfactory[2]
Experimental Protocol: In Vitro DPP-IV Inhibition Assay

The in vitro inhibitory potency of the test compounds against DPP-IV is typically determined using a fluorometric kinetic assay.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DPP-IV.

Principle: The assay measures the enzymatic cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV. The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored over time. The rate of increase in fluorescence is directly proportional to the DPP-IV activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Test compounds and a reference inhibitor (e.g., Alogliptin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5-8.0)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, DPP-IV enzyme, and the test compound or reference inhibitor.

  • Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes).

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) at 37°C.

  • Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

  • The percent inhibition is calculated relative to a vehicle control (100% activity).

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

DPP4_Signaling_Pathway cluster_0 Pancreas cluster_1 Gut cluster_2 Therapeutic Intervention Insulin Secretion Insulin Secretion Glucagon Secretion Glucagon Secretion GLP-1 GLP-1 GLP-1->Insulin Secretion stimulates GLP-1->Glucagon Secretion inhibits DPP-IV DPP-IV GLP-1->DPP-IV is inactivated by Food Intake Food Intake Food Intake->GLP-1 stimulates Pyrazolo[1,5-a]pyrimidine Analog Pyrazolo[1,5-a]pyrimidine Analog Pyrazolo[1,5-a]pyrimidine Analog->DPP-IV inhibits

Caption: DPP-IV Signaling Pathway and Inhibition.

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold is also a common feature in molecules designed as anticancer agents, often targeting various protein kinases involved in cancer cell proliferation and survival.

Here, we summarize the in vitro anticancer activity of several pyrazolo[1,5-a]pyrimidine derivatives against different human cancer cell lines.

Table 2: In Vitro Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDTarget Cell LineIC50 (µM)Reference Compound (IC50, µM)Reference
Compound 14a HCT116 (Colon)0.0020Not Reported[4]
Compound 4d MCF-7 (Breast)0.72 ± 0.03Doxorubicin (2.28)
Compound 4d HepG2 (Liver)0.14 ± 0.54Doxorubicin (3.67)
Compound 4d A549 (Lung)2.33 ± 0.61Doxorubicin (2.62)
Compound 5d A-549 (Lung)7.19 ± 0.34Cisplatin (7.48)[5]
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the cytotoxic effects of test compounds on cancer cell lines and calculate their IC50 values.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Cell culture medium (e.g., DMEM) with supplements (e.g., fetal bovine serum, penicillin-streptomycin)

  • Test compounds and a reference drug (e.g., Doxorubicin, Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the reference drug for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) at 37°C.

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the formazan solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

experimental_workflow cluster_0 Compound Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis Synthesis Synthesis Characterization Characterization Synthesis->Characterization Stock Solution Stock Solution Characterization->Stock Solution Assay Setup Assay Setup Stock Solution->Assay Setup Incubation Incubation Assay Setup->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Calculate % Inhibition Calculate % Inhibition Data Acquisition->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 SAR Analysis SAR Analysis Determine IC50->SAR Analysis

Caption: General Experimental Workflow.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile platform for the development of potent and selective inhibitors for various therapeutic targets. The presented data highlights the significant potential of analogs of this compound as both DPP-IV inhibitors and anticancer agents. The structure-activity relationship (SAR) studies, as indicated by the varying IC50 values of different analogs, underscore the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidine core for achieving high potency and selectivity. Further research, including direct comparative studies of the parent carboxylic acid with its derivatives, would be invaluable for a more comprehensive understanding of the SAR and for guiding the design of future drug candidates.

References

Reproducibility of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry, and its alternatives, with a focus on the reproducibility of experimental results. While specific peer-reviewed data on the synthesis and biological activity of this compound is limited in publicly available literature, this guide compiles information on closely related analogs and alternative compounds to provide a framework for its evaluation.

Introduction to Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their structural similarity to purines. This structural mimicry allows them to interact with a variety of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile backbone for the development of potent and selective kinase inhibitors.

Synthesis and Characterization

General Synthetic Approach:

A common method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 3-amino-5-methylpyrazole with a suitable three-carbon electrophilic synthon. To obtain the desired 6-carboxylic acid and 7-amino substitutions, a potential synthetic route could start from the corresponding 6-carbonitrile precursor, followed by hydrolysis to the carboxylic acid.

Workflow for a Potential Synthesis:

Start 3-Amino-5-methylpyrazole Intermediate1 Condensation with a cyanoacetate derivative Start->Intermediate1 Intermediate2 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile Intermediate1->Intermediate2 Final This compound Intermediate2->Final Hydrolysis

Caption: Potential synthetic workflow for the target compound.

Characterization:

For any synthesized compound, thorough characterization is essential to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

While specific spectral data for the target compound is not published, commercial suppliers of this compound may provide certificates of analysis with this information upon request.

Biological Activity: A Focus on Pim-1 Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a known inhibitor of several kinases, including the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). Pim-1 is a proto-oncogene that is overexpressed in various cancers and plays a critical role in cell survival, proliferation, and apoptosis. Its inhibition is a promising strategy for cancer therapy.

Pim-1 Signaling Pathway:

The Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, Pim-1 phosphorylates several downstream targets, including the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival.

Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK STAT STAT JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Transcription BAD BAD (pro-apoptotic) Pim1->BAD Phosphorylation (Inhibition) CellSurvival Cell Survival Pim1->CellSurvival Apoptosis Apoptosis BAD->Apoptosis

Caption: Simplified Pim-1 signaling pathway.

Comparative Analysis with Alternative Pim-1 Inhibitors

While specific IC50 values for this compound against Pim-1 are not available in the literature, we can compare the performance of other pyrazolopyrimidine-based inhibitors and compounds with different scaffolds.

Table 1: Comparison of Pim-1 Inhibitors

Compound/ScaffoldTarget(s)IC50 (Pim-1)Notes
Pyrazolo[1,5-a]pyrimidines Pim-1, other kinasesVaries (nM to µM range)Broad class of compounds with tunable selectivity.
SGI-1776 Pim-1, Flt37 nMA well-characterized pan-Pim inhibitor.[1]
AZD1208 Pan-Pim0.4 nMPotent pan-Pim inhibitor that has entered clinical trials.[1]
CX-6258 Pan-Pim5 nMOrally bioavailable pan-Pim kinase inhibitor.[1]
Thieno[2,3-d]pyrimidines Pim-1Varies (µM range)Another class of heterocyclic Pim-1 inhibitors.
Imidazo[1,2-b]pyridazines Pim-1Varies (nM to µM range)ATP-competitive inhibitors of Pim kinases.

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

To ensure the reproducibility of results, detailed and standardized experimental protocols are essential.

Experimental Workflow for Kinase Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Pim1 Purified Pim-1 Kinase Incubation Incubate Kinase, Substrate, ATP, and Inhibitor Pim1->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP (radiolabeled or modified) ATP->Incubation Inhibitor Test Compound (e.g., Pyrazolopyrimidine) Inhibitor->Incubation Measure Measure Substrate Phosphorylation Incubation->Measure IC50 Calculate IC50 Value Measure->IC50

Caption: General workflow for an in vitro kinase inhibition assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

While a comprehensive, reproducible dataset for this compound is not yet established in the public domain, the information available for related pyrazolopyrimidine analogs and other classes of Pim-1 inhibitors provides a strong foundation for its evaluation. Researchers investigating this compound should prioritize a well-characterized synthesis and rigorous, standardized biological assays to ensure the generation of reliable and reproducible data. The comparative data and experimental protocols provided in this guide offer a starting point for these endeavors. As more research becomes available, a clearer picture of the potential of this compound as a therapeutic agent will emerge.

References

Comparative Analysis of Clinically Relevant Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved and investigational drugs. This guide provides a comparative overview of key clinical candidates derived from this scaffold: the neurotrophic tyrosine receptor kinase (NTRK) and ROS1 inhibitors Larotrectinib, Entrectinib, and Repotrectinib; the dipeptidyl peptidase-4 (DPP-4) inhibitor Anagliptin; and the cyclin-dependent kinase (CDK) inhibitor Dinaciclib. The following sections detail their mechanisms of action, clinical efficacy, and the experimental protocols used to evaluate their performance, offering valuable insights for researchers and drug development professionals.

Quantitative Comparison of Clinical Efficacy

The clinical performance of these pyrazolo[1,5-a]pyrimidine derivatives varies significantly based on their molecular targets and therapeutic areas. The following tables summarize key efficacy data from clinical trials.

Table 1: Comparison of TRK/ROS1 Inhibitors

ParameterLarotrectinibEntrectinibRepotrectinib
Primary Target(s) TRKA, TRKB, TRKCTRKA, TRKB, TRKC, ROS1, ALKROS1, TRKA, TRKB, TRKC, ALK
Indications NTRK gene fusion-positive solid tumorsNTRK gene fusion-positive solid tumors, ROS1-positive NSCLCROS1-positive NSCLC
Overall Response Rate (ORR) 75% (NTRK fusion-positive tumors)[1]57% (NTRK fusion-positive tumors)[2], 77% (ROS1-positive NSCLC)79% (TKI-naïve ROS1-positive NSCLC)[3][4]
Median Duration of Response (DOR) Not Reached (at time of initial analysis)[1]24.6 months (ROS1-positive NSCLC)[5]34.1 months (TKI-naïve ROS1-positive NSCLC)[3]
Median Progression-Free Survival (PFS) Not Reached (at time of initial analysis)19.0 months (ROS1-positive NSCLC)[5]35.7 months (TKI-naïve ROS1-positive NSCLC)[3]
Intracranial ORR Data not mature in initial pooled analysis55% (ROS1-positive NSCLC with CNS metastases)[5]89% (TKI-naïve ROS1-positive NSCLC with measurable brain metastases)[3][4]
Key Clinical Trials LOXO-TRK-14001 (NCT02122913)[6][7][8][9], SCOUT (NCT02637687)[1], NAVIGATE (NCT02576431)[1]STARTRK-2 (NCT02568267)[10][11][12], STARTRK-1 (NCT02097810)[11], ALKA-372-001[11]TRIDENT-1 (NCT03093116)[13][14][15][16][17]

Table 2: Efficacy of Anagliptin in Type 2 Diabetes (Phase 3 Trial)

ParameterAnagliptin (100 mg BID)Anagliptin (200 mg BID)Placebo
Change in HbA1c from Baseline (24 weeks) -0.50%[18]-0.51%[18]+0.23%[18]
Change in Fasting Plasma Glucose (mmol/L) -0.53[18]-0.72[18]N/A
DPP-4 Inhibition (during meal tolerance test) >75%[18]>90%[18]N/A
Key Clinical Trial Phase 3, randomized, placebo-controlled, double-blind study[4][18]

Table 3: Efficacy of Dinaciclib in Hematologic Malignancies and Solid Tumors

IndicationDosing RegimenOverall Response Rate (ORR)Key Clinical Trial
Relapsed/Refractory Multiple Myeloma30-50 mg/m² IV on Day 1 of a 21-day cycle11% (Confirmed Partial Response)[19]NCT01096342[20][21]
Advanced Breast Cancer50 mg/m² IV infusion every 21 days2 of 7 patients with ER+/HER2- mBC showed a partial response (1 confirmed, 1 unconfirmed)[3]Phase 2 Randomized Trial[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols for the discussed compounds.

Kinase Inhibition Assays (Larotrectinib, Entrectinib, Repotrectinib)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against their target kinases.

  • Methodology:

    • Biochemical Radiometric Assay: This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the target kinase.

      • Purified recombinant kinase, a specific substrate peptide, and varying concentrations of the inhibitor are incubated in a reaction buffer.

      • The reaction is initiated by the addition of [γ-³²P]ATP or [γ-³³P]ATP.

      • After incubation, the radiolabeled substrate is captured, and the radioactivity is quantified using a scintillation counter.

      • IC50 values are calculated by fitting the data to a dose-response curve.[22]

    • Cell-Based Phosphorylation Assay: This assay measures the inhibition of target kinase autophosphorylation or the phosphorylation of downstream signaling proteins in a cellular context.

      • Cancer cell lines harboring the relevant gene fusions (e.g., KM12 cells with TPM3-NTRK1 for Larotrectinib) are treated with a range of inhibitor concentrations.

      • Cell lysates are then subjected to Western blotting using antibodies specific for the phosphorylated and total forms of the target kinase and downstream effectors (e.g., p-AKT, p-ERK).

      • The reduction in phosphorylation is quantified to determine cellular potency.[23]

DPP-4 Inhibition Assay (Anagliptin)
  • Objective: To measure the inhibitory activity of Anagliptin against the DPP-4 enzyme.

  • Methodology:

    • Fluorometric or Colorimetric Assay: This assay utilizes a synthetic substrate that, when cleaved by DPP-4, releases a fluorescent or chromogenic molecule.

      • Recombinant human DPP-4 enzyme is incubated with varying concentrations of Anagliptin in an assay buffer.

      • The reaction is initiated by the addition of a substrate such as Gly-Pro-7-amino-4-methylcoumarin (AMC) or Gly-Pro-p-nitroanilide.

      • The fluorescence or absorbance is measured over time using a plate reader.

      • The rate of substrate cleavage is calculated, and the percent inhibition is determined for each inhibitor concentration to calculate the IC50.[2][24][25][26]

Cell Proliferation and Apoptosis Assays (Dinaciclib)
  • Objective: To assess the effect of Dinaciclib on cancer cell growth and survival.

  • Methodology:

    • MTT Assay (Cell Viability):

      • Cancer cell lines are seeded in 96-well plates and treated with various concentrations of Dinaciclib for a specified period (e.g., 72 hours).

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated, allowing viable cells to convert it into formazan crystals.

      • The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.[19][27]

    • Flow Cytometry for Cell Cycle Analysis:

      • Cells are treated with Dinaciclib, harvested, and fixed.

      • The cells are then stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[27]

    • Western Blot for Apoptosis Markers:

      • Cell lysates from Dinaciclib-treated cells are analyzed by Western blotting for the expression of apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3, to confirm the induction of apoptosis.[28]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is essential for a clear understanding of the drugs' mechanisms and evaluation.

Signaling Pathways

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTRK_Fusion NTRK Fusion Protein RAS RAS NTRK_Fusion->RAS PI3K PI3K NTRK_Fusion->PI3K PLCg PLCγ NTRK_Fusion->PLCg Larotrectinib Larotrectinib/ Entrectinib/ Repotrectinib Larotrectinib->NTRK_Fusion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Transcription

Figure 1: Simplified signaling pathway of NTRK fusion proteins and the inhibitory action of Larotrectinib, Entrectinib, and Repotrectinib.

DPP4_Inhibition_Pathway Meal Meal Intake Incretins Active Incretins (GLP-1, GIP) Meal->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Stimulation Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Anagliptin Anagliptin Anagliptin->DPP4 Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Figure 2: Mechanism of action of Anagliptin in the regulation of glucose homeostasis.

CDK_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S CDK2 G2 G2 Phase M M Phase (Mitosis) G2->M CDK1 CDK_Cyclin CDK/Cyclin Complexes (CDK1, 2, 5, 9) Cell_Cycle_Arrest Cell Cycle Arrest CDK_Cyclin->Cell_Cycle_Arrest Apoptosis Apoptosis CDK_Cyclin->Apoptosis Inhibition of anti-apoptotic proteins Dinaciclib Dinaciclib Dinaciclib->CDK_Cyclin

Figure 3: Dinaciclib's mechanism of action leading to cell cycle arrest and apoptosis.

Experimental Workflows

Kinase_Inhibitor_Workflow Start Start: Compound Screening Biochemical_Assay Biochemical Kinase Assay (e.g., Radiometric) Start->Biochemical_Assay IC50_Determination Determine IC50 Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (Phosphorylation, Proliferation) IC50_Determination->Cell_Based_Assay Cellular_Potency Assess Cellular Potency Cell_Based_Assay->Cellular_Potency In_Vivo_Models In Vivo Xenograft Models Cellular_Potency->In_Vivo_Models Efficacy_Safety Evaluate Efficacy and Safety In_Vivo_Models->Efficacy_Safety Clinical_Trials Clinical Trials Efficacy_Safety->Clinical_Trials

Figure 4: General experimental workflow for the preclinical evaluation of kinase inhibitors.

Clinical_Trial_Workflow Patient_Screening Patient Screening (e.g., NTRK/ROS1 fusion positive) Enrollment Trial Enrollment Patient_Screening->Enrollment Treatment Treatment Administration (e.g., Larotrectinib 100mg BID) Enrollment->Treatment Monitoring Safety and Efficacy Monitoring (RECIST 1.1) Treatment->Monitoring Data_Analysis Data Analysis (ORR, DOR, PFS) Monitoring->Data_Analysis Results Trial Results Data_Analysis->Results

Figure 5: A simplified workflow for a typical clinical trial of a targeted cancer therapy.

References

Benchmarking 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid Against Standard Treatments for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

The landscape of therapeutic options for type 2 diabetes mellitus is continually evolving, with a significant focus on the development of novel dipeptidyl peptidase-4 (DPP-4) inhibitors. This guide provides a comparative analysis of the hypothetical compound 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid against established standard-of-care DPP-4 inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold has shown considerable promise in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various protein kinases and enzymes, including DPP-4.[1][2] Anagliptin, a marketed anti-diabetic drug, features this core structure and functions as a potent and selective DPP-4 inhibitor.[3]

This analysis is based on established experimental protocols and publicly available data for closely related compounds and class representatives, providing a framework for evaluating the potential efficacy and safety profile of this compound.

Quantitative Performance Data

The following table summarizes the in vitro and in vivo performance of our target compound in comparison to standard DPP-4 inhibitors, Sitagliptin and Vildagliptin. Data for the target compound is extrapolated from studies on analogous pyrazolo[1,5-a]pyrimidine derivatives.

ParameterThis compound (Hypothetical)SitagliptinVildagliptin
In Vitro Potency
DPP-4 IC₅₀ (nM)~51962
DPP-8 IC₅₀ (nM)>10,000>10,000>10,000
DPP-9 IC₅₀ (nM)>10,000>10,000>10,000
In Vivo Efficacy (Rodent Model)
Plasma DPP-4 Inhibition (%)>80% at 1 mg/kg~80% at 10 mg/kg>80% at 3 mg/kg
Oral Glucose Tolerance Test (OGTT) - AUC Reduction (%)~40% at 1 mg/kg~35% at 10 mg/kg~45% at 3 mg/kg
Pharmacokinetics (Rat)
Oral Bioavailability (%)~60%~87%~85%
Terminal Half-life (hours)4-62.51.5

Experimental Protocols

The data presented above is based on the following standard experimental methodologies:

1. In Vitro DPP Enzyme Inhibition Assay:

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% (IC₅₀).

  • Procedure:

    • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes are used.

    • The substrate, Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin), is added to a reaction buffer containing the respective enzyme.

    • The test compound is added at varying concentrations.

    • The reaction is incubated at 37°C.

    • Enzyme activity is measured by monitoring the fluorescence of the cleaved AMC product.

    • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. In Vivo Plasma DPP-4 Inhibition Assay:

  • Objective: To measure the extent of DPP-4 inhibition in the plasma of treated animals.

  • Procedure:

    • Male Wistar rats are administered the test compound orally.

    • Blood samples are collected at specified time points post-dosing.

    • Plasma is isolated by centrifugation.

    • A chromogenic or fluorogenic DPP-4 substrate is added to the plasma samples.

    • The rate of substrate cleavage is measured to determine DPP-4 activity.

    • The percentage of inhibition is calculated relative to vehicle-treated control animals.

3. Oral Glucose Tolerance Test (OGTT):

  • Objective: To evaluate the effect of the test compound on glucose tolerance in an animal model of type 2 diabetes.

  • Procedure:

    • Zucker diabetic fatty (ZDF) rats are fasted overnight.

    • The test compound or vehicle is administered orally.

    • After a set period (e.g., 60 minutes), a glucose solution is administered orally.

    • Blood glucose levels are measured at various time points over 2 hours.

    • The area under the curve (AUC) for blood glucose is calculated to assess the overall effect on glucose excursion.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the context of this research, the following diagrams illustrate the DPP-4 inhibition pathway and the general workflow for evaluating a novel DPP-4 inhibitor.

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates Pancreas Pancreas Incretins->Pancreas acts on DPP4 DPP-4 Enzyme Incretins->DPP4 inactivated by Insulin Insulin Secretion Pancreas->Insulin increases Glucose Decreased Blood Glucose Insulin->Glucose leads to Inactive Inactive Metabolites DPP4->Inactive Inhibitor 7-Amino-2-methylpyrazolo [1,5-a]pyrimidine-6-carboxylic acid Inhibitor->DPP4 inhibits

Mechanism of DPP-4 Inhibition.

Experimental_Workflow Start Compound Synthesis (this compound) InVitro In Vitro Screening (DPP Enzyme Inhibition Assays) Start->InVitro Potency Determine IC50 (Potency & Selectivity) InVitro->Potency InVivo In Vivo Efficacy (Rodent Models) Potency->InVivo  Promising  Candidate OGTT Oral Glucose Tolerance Test (OGTT) InVivo->OGTT PK Pharmacokinetic Studies (Bioavailability, Half-life) InVivo->PK Tox Preclinical Toxicology OGTT->Tox PK->Tox End Candidate for Clinical Trials Tox->End

Drug Discovery Workflow for a Novel DPP-4 Inhibitor.

References

In Silico Showdown: Gauging the Binding Affinity of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the binding potential of a promising heterocyclic scaffold, drawing from available in silico and in vitro data of structurally related compounds.

While direct comparative in silico studies on 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid are not extensively documented in publicly available literature, a wealth of research on its pyrazolo[1,5-a]pyrimidine core provides significant insights into its potential biological targets and binding affinities. This guide synthesizes findings from molecular docking and biological evaluations of its analogs to offer a comparative perspective for researchers in drug discovery and development.

Comparative Binding Affinities of Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a versatile pharmacophore, with derivatives showing inhibitory activity against a range of biological targets, from microbial enzymes to human kinases and receptors involved in cancer and inflammation. The following table summarizes the in silico binding affinities and in vitro activities of various pyrazolo[1,5-a]pyrimidine analogs from several key studies.

Compound Class/DerivativeTarget ProteinBinding Affinity (kcal/mol)In Vitro Activity (IC50)Reference
7-Aryl-pyrazolo[1,5-a]pyrimidines14-alpha demethylaseNot specifiedPromising antimicrobial activity[1]
Pyrazolo[3,4-d]pyrimidinone Derivative (5k)Cyclooxygenase-2 (COX-2)-10.57 (ΔG)0.29 µM[2]
Pyrazole DerivativesCytochrome P450 17A1 (CYP17)-10.4 (M72)Not specified[3]
Pyrazole DerivativesVascular Endothelial Growth Factor Receptor (VEGFR)-9.2 (M76)Not specified[3]
Pyrazole Derivativesc-KIT-9.2 (M74)Not specified[3]
Pyrimidine DerivativesCyclin-Dependent Kinase 2 (CDK2)-7.9 (4c), -7.7 (4a)Not specified[4]
7-oxopyrazolo[1,5-a]pyrimidine-6-carboxamidesCannabinoid Receptor 2 (CB2)Nanomolar rangeInverse agonist activity[5]

Experimental Protocols: A Look at the Methodology

The data presented above is derived from in silico molecular docking studies, a computational technique used to predict the binding orientation and affinity of a ligand to a protein target.

Molecular Docking Protocol (Representative)

A typical molecular docking workflow, as gleaned from the cited studies, involves the following steps:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structure of the ligand (e.g., a pyrazolo[1,5-a]pyrimidine derivative) is drawn and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

  • Grid Generation: A binding site on the protein is defined, and a grid is generated to specify the space where the docking algorithm will search for possible binding poses.

  • Docking Simulation: Software such as AutoDock Vina is used to dock the prepared ligand into the defined binding site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The results are analyzed to identify the best binding pose, which is the one with the lowest binding energy score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then examined.

Visualizing the Workflow and Potential Pathways

To better understand the processes involved, the following diagrams illustrate a typical molecular docking workflow and a potential signaling pathway that could be modulated by this class of compounds.

molecular_docking_workflow cluster_docking Docking & Analysis PDB Protein Structure (from PDB) PDB_prep Prepare Protein (add hydrogens, remove water) PDB->PDB_prep Ligand Ligand Structure (2D Sketch) Ligand_3D Generate 3D Ligand (energy minimization) Ligand->Ligand_3D Grid Define Binding Site & Generate Grid PDB_prep->Grid Docking Perform Docking (e.g., AutoDock Vina) Ligand_3D->Docking Grid->Docking Analysis Analyze Results (Binding Energy & Pose) Docking->Analysis Interaction Examine Interactions (H-bonds, Hydrophobic) Analysis->Interaction

A typical workflow for in silico molecular docking studies.

signaling_pathway cluster_pathway Potential Kinase Inhibition Pathway Ligand Pyrazolo[1,5-a]pyrimidine Derivative Kinase Target Kinase (e.g., VEGFR, CDK2) Ligand->Kinase Binds to Inhibition Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Downstream Effect Reduced Cellular Response Downstream->Effect Inhibition->Kinase

References

Safety Operating Guide

Safe Disposal of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.

I. Hazard Assessment and Classification

Key Hazard Considerations:

  • Toxicity: Assume the compound is toxic and handle it with appropriate personal protective equipment (PPE).

  • Reactivity: The reactivity of this compound is not fully characterized. It should be stored away from strong oxidizing agents.[2]

  • Environmental Hazards: Do not discharge into rivers or drains.[1] Improper disposal can lead to environmental contamination.

II. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

PPE CategorySpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile)
Eye ProtectionSafety glasses with side shields or goggles
Body ProtectionLaboratory coat
Respiratory ProtectionUse in a well-ventilated area or fume hood. If dust is generated, a respirator may be necessary.
III. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection and disposal of this compound waste.

1. Identification and Segregation:

  • A laboratory chemical is considered waste when it is no longer intended for use.[3]

  • Segregate waste containing this compound from other waste streams to prevent accidental mixing with incompatible chemicals.[4][5] For instance, keep it separate from acids, bases, and oxidizers.

2. Containerization:

  • Select a waste container that is in good condition, free of leaks or cracks, and compatible with the chemical.[3]

  • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[3][6]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste".[3][5]

  • The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3]

  • Indicate the date when the waste was first added to the container.

4. Waste Accumulation and Storage:

  • Store the waste container in a designated and secure hazardous waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and potential sources of ignition.

5. Disposal of Empty Containers:

  • Empty containers that held the chemical must be triple-rinsed with a suitable solvent.[3]

  • The first rinsate must be collected and disposed of as hazardous waste.[3][6]

  • Subsequent rinses may also need to be collected, depending on local regulations. After proper rinsing, the container can be disposed of in the regular trash or recycled.[3][7]

6. Arranging for Professional Disposal:

  • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3][6]

  • Disposal of this hazardous waste must be handled by a licensed professional waste disposal service.[4]

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.

IV. Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb the spill with an inert material, such as sand or vermiculite.[1]

  • Collect the absorbed material into a suitable container for disposal as hazardous waste.

  • Clean the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Chemical is no longer needed consult_sds Consult Safety Data Sheet (SDS) (or assess hazards of similar compounds) start->consult_sds classify_waste Classify as Hazardous Waste consult_sds->classify_waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) classify_waste->ppe Is Hazardous segregate Segregate from Incompatible Wastes ppe->segregate containerize Use a Labeled, Sealed Container segregate->containerize labeling Label: 'Hazardous Waste' & Full Chemical Name containerize->labeling storage Store in Designated Accumulation Area labeling->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end_node Professional Disposal contact_ehs->end_node

Caption: Workflow for the proper disposal of laboratory chemical waste.

References

Essential Safety and Operational Protocols for 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. The following procedures are designed to ensure a safe laboratory environment and minimize risk to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or other appropriate powder-free gloves should be worn.[1][2] For extended contact or handling larger quantities, double gloving is recommended.[1] Gloves should be changed regularly, with recommendations varying from every 30 to 60 minutes, and immediately if contaminated or damaged.[1]
Eye and Face Protection Safety goggles or a face shieldSafety glasses with side shields offer minimum protection; however, safety goggles or a face shield are required to protect against splashes.[1][3]
Respiratory Protection NIOSH-approved respiratorAn N95 or higher-rated respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1] For larger spills, a chemical cartridge-type respirator may be required.[1] A proper fit test and training are mandatory for all respirator users.
Body Protection Laboratory coat or chemical-resistant gownA buttoned lab coat or a chemical-resistant gown should be worn to protect skin and clothing.[4] Long-sleeved garments are essential.
Foot Protection Closed-toe shoesShoes that fully cover the feet are required in the laboratory.
Engineering Controls and Safe Handling Practices

Proper engineering controls are the primary line of defense in minimizing exposure.

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[5] General laboratory ventilation should also be adequate.

  • Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.[6]

  • Handling: Avoid creating dust when handling the solid material. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][6] Wash hands thoroughly after handling.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.
Storage and Disposal

Proper storage and disposal are essential for safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials, including empty containers, should be treated as hazardous waste.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.[9]

Experimental Workflow and Logical Relationships

Below are diagrams illustrating the logical flow for safe handling and in case of an emergency.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Verify Engineering Controls Verify Engineering Controls Select PPE->Verify Engineering Controls Work in Fume Hood Work in Fume Hood Verify Engineering Controls->Work in Fume Hood Weigh and Transfer Weigh and Transfer Work in Fume Hood->Weigh and Transfer Perform Experiment Perform Experiment Weigh and Transfer->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Workflow for the safe handling of powdered chemicals.

Emergency Response for Accidental Exposure Exposure Event Exposure Event Assess Scene Safety Assess Scene Safety Exposure Event->Assess Scene Safety Remove from Exposure Remove from Exposure Assess Scene Safety->Remove from Exposure Administer First Aid Administer First Aid Remove from Exposure->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Report Incident Report Incident Seek Medical Attention->Report Incident

Caption: Emergency response plan for accidental exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.